4-Butoxy-4'-hydroxybiphenyl
Description
Properties
IUPAC Name |
4-(4-butoxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-2-3-12-18-16-10-6-14(7-11-16)13-4-8-15(17)9-5-13/h4-11,17H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWKMFTXNBHVJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570734 | |
| Record name | 4'-Butoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108177-64-6 | |
| Record name | 4'-Butoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Butoxy-4'-hydroxybiphenyl CAS number 108177-64-6
CAS Number: 108177-64-6 Synonyms: 4'-Butoxy-[1,1'-biphenyl]-4-ol; 4-Butoxy-4'-biphenylol Document Type: Technical Reference & Synthesis Guide Version: 1.0[1][2]
Part 1: Executive Summary & Chemical Identity[1]
4-Butoxy-4'-hydroxybiphenyl (CAS 108177-64-6) is a critical mesogenic intermediate used primarily in the synthesis of liquid crystal (LC) materials and advanced organic polymers.[1][2] Structurally, it consists of a rigid biphenyl core functionalized with a flexible butoxy tail and a reactive hydroxyl head group.[2] This asymmetry is fundamental to its application: the alkyl chain induces solubility and nematic phase alignment, while the phenolic hydroxyl serves as a versatile anchor for further functionalization (e.g., esterification, cyanation).[2]
Chemical Properties Table[2][3][4][5]
| Property | Specification |
| CAS Number | 108177-64-6 |
| Molecular Formula | C₁₆H₁₈O₂ |
| Molecular Weight | 242.32 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 75–79 °C (Typical range for pure polymorphs) |
| Solubility | Soluble in acetone, toluene, THF; Insoluble in water |
| pKa | ~9.5 (Phenolic hydroxyl) |
| SMILES | CCCCOC1=CC=C(C=C1)C2=CC=C(O)C=C2 |
Part 2: Synthesis Strategies & Technical Analysis
The synthesis of this compound presents a classic challenge in organic chemistry: desymmetrization of a symmetrical core .[1][2] The starting material, 4,4'-biphenol, has two identical hydroxyl groups.[1][2] The goal is to alkylate exactly one of them.
We evaluate two primary methodologies:
-
Statistical Williamson Ether Synthesis (Industrial Route): Cost-effective but requires rigorous purification to separate mono- from di-substituted products.[1][2]
-
Suzuki-Miyaura Cross-Coupling (Precision Route): High selectivity, used for high-purity research grades.[1][2]
Method A: Statistical Williamson Ether Synthesis
Rationale: This method utilizes inexpensive 4,4'-biphenol.[1][2] By using a stoichiometric excess of the biphenol relative to the alkyl halide, we statistically favor the mono-ether product over the di-ether.[1][2]
Reaction Scheme:
Method B: Suzuki-Miyaura Coupling
Rationale: This route builds the biphenyl core from two different halves, guaranteeing the correct substitution pattern without the need to separate statistical mixtures.[2]
Reaction Scheme:
Synthesis Workflow Visualization
Figure 1: Comparison of Statistical Alkylation vs. Suzuki Coupling pathways for CAS 108177-64-6.
Part 3: Detailed Experimental Protocols
Protocol 1: Statistical Mono-Alkylation (Recommended for Scale-up)[1][2]
Objective: Selective synthesis of the mono-ether using stoichiometry control.
Reagents:
-
Potassium Carbonate (anhydrous, 16.6 g, 120 mmol)[2]
-
Acetone (300 mL) or DMF (150 mL) for higher temperature[1][2]
Procedure:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge the flask with 4,4'-Biphenol and Potassium Carbonate in Acetone. Stir for 30 minutes at room temperature to form the phenolate anion. Note: The excess biphenol ensures that any alkyl bromide reacting encounters a free biphenol molecule rather than an already alkylated one.[2]
-
Addition: Add 1-Bromobutane dropwise over 1 hour.
-
Reflux: Heat the mixture to reflux (approx. 60°C for acetone) and maintain for 12–18 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).[2]
-
Workup:
-
Cool to room temperature and filter off inorganic salts (KBr, excess K2CO3).[2]
-
Evaporate the solvent under reduced pressure.[2]
-
Resuspend the solid residue in aqueous NaOH (1M).[2] The unreacted biphenol and the product (mono-ether) will dissolve as salts; the di-ether (impurity) will remain insoluble.[1][2]
-
Critical Step: Extract the aqueous layer with Ethyl Acetate to remove the non-polar di-ether byproduct.[1][2]
-
-
Isolation: Acidify the aqueous layer with HCl (2M) to precipitate the phenols.[2] Filter the solid.[2]
-
Purification: Recrystallize from Ethanol/Water or Toluene. The highly symmetric 4,4'-biphenol is less soluble and may crystallize out first; fractional crystallization is often required.[1][2] Alternatively, use flash column chromatography (SiO2, Hexane/EtOAc gradient).[2]
Yield Expectation: 45–60% (based on bromide).[2]
Protocol 2: Analytical Validation
Every batch must be validated to ensure the absence of the di-butoxy impurity, which acts as a defect in liquid crystal domains.[2]
| Test | Method | Acceptance Criteria |
| HPLC | C18 Column, ACN/Water gradient | >98.5% Area purity; <0.5% Di-ether |
| 1H NMR | 400 MHz, DMSO-d6 | δ 9.4 (s, 1H, -OH), δ 3.9 (t, 2H, -OCH2-).[1][2] Integration ratio must be 1:2. |
| Melting Point | DSC or Capillary | Sharp endotherm at 75–79°C. Broadening indicates biphenol contamination.[1][2] |
Part 4: Applications in Liquid Crystal Engineering
This compound is a "mesogenic core."[1][2] It is rarely the final product but rather the scaffold for synthesizing 4-Butoxy-4'-cyanobiphenyl (4OCB) or ester-based liquid crystals.[1][2]
Mechanism of Action:
-
Rigidity: The biphenyl core provides the rigid rod shape necessary for anisotropic behavior.[2]
-
Flexibility: The butoxy tail lowers the melting point, allowing the liquid crystal phase to exist at room temperature.[2]
-
Dipole: The hydroxy group is converted to a cyano (-CN) group or ester, creating a strong longitudinal dipole moment that allows the molecules to be switched by electric fields (the principle of LCDs).[2]
Figure 2: Downstream applications in Liquid Crystal Displays and Polymer Science.
Part 5: Safety & Handling
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[2]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenol group, which can turn the white powder pink/brown over time.[2]
References
-
Synthesis of Alkoxybiphenyls: Gray, G. W., & Jones, B. (1954).[2] The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society, 1467.[2] (Foundational chemistry for alkoxy-biphenyl synthesis).[1][2] Link
-
Suzuki Coupling Methodologies: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2] Link[1][2]
-
Liquid Crystal Properties: Goodby, J. W., et al. (2014).[2] Handbook of Liquid Crystals, Vol 3. Wiley-VCH.[1][2] (Reference for mesogenic properties of biphenyl derivatives). Link
-
Chemical Identity Verification: PubChem Compound Summary for CID 12389854 (4'-Butoxy-[1,1'-biphenyl]-4-ol). Link[1][2]
-
Industrial Preparation: Patent US4616096A. Process for the preparation of 4,4'-biphenol and derivatives.[1][2][3][4][5][6] (Provides context on the industrial handling of the biphenol precursor). Link
Sources
- 1. 108177-64-6|4-N-butyloxybiphenyl|BLD Pharm [bldpharm.com]
- 2. prepchem.com [prepchem.com]
- 3. EP0251614A1 - Process for the preparation of 4,4'-biphenol - Google Patents [patents.google.com]
- 4. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]
- 5. Buy this compound (EVT-393001) | 108177-64-6 [evitachem.com]
- 6. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]
structure elucidation of 4-Butoxy-4'-hydroxybiphenyl
An In-Depth Technical Guide to the Structure Elucidation of 4-Butoxy-4'-hydroxybiphenyl
Abstract
The Foundational Directive: From Elemental Composition to Molecular Formula
Before any detailed structural mapping can commence, we must first establish the fundamental atomic constitution of the target molecule. This is achieved through a combination of high-resolution mass spectrometry (HRMS) and, historically, elemental analysis.
The Power of High-Resolution Mass Spectrometry (HRMS)
While low-resolution mass spectrometry provides the nominal mass of a molecule, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision is the key to determining a unique molecular formula.
Causality of Experimental Choice: For an organic molecule like this compound, numerous combinations of Carbon, Hydrogen, and Oxygen could theoretically result in the same nominal mass. However, due to the slight mass differences between isotopes (e.g., ¹²C, ¹H, ¹⁶O), only one specific atomic combination will match the highly accurate mass measured by HRMS. This technique, therefore, provides a powerful and definitive filter for the correct molecular formula.
The expected molecular formula for this compound is C₁₆H₁₈O₂ .
| Parameter | Theoretical Value |
| Molecular Formula | C₁₆H₁₈O₂ |
| Monoisotopic Mass | 258.1307 u |
| Required Accuracy | < 5 ppm |
Experimental Protocol: HRMS via Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Analyze in both positive and negative ion modes. For this molecule, positive mode will likely show the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. Negative mode will show the deprotonated molecule [M-H]⁻.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire data over a relevant m/z range (e.g., 100-500 amu).
-
Analysis: Use the instrument's software to calculate the molecular formula for the observed accurate mass of the parent ion (e.g., [M-H]⁻ at m/z 257.1234). The software will generate a list of possible formulas within the specified mass tolerance. The correct formula must have a low ppm error and a chemically logical isotopic pattern.
Workflow for Foundational Analysis
Caption: Initial workflow from synthesized product to a confirmed molecular formula and purity.
Spectroscopic Interrogation: A Multi-faceted Approach
With the molecular formula C₁₆H₁₈O₂ established, we proceed to assemble the atomic puzzle. No single technique can provide the complete picture; therefore, we employ a synergistic suite of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C atoms.
The ¹H NMR spectrum provides four key pieces of information: the number of unique proton environments (number of signals), the electronic environment of each proton (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (splitting pattern).
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.48 | d, J ≈ 8.8 Hz | 2H | H-2', H-6' | Aromatic protons ortho to the butoxy group, deshielded by the ether oxygen. |
| ~7.42 | d, J ≈ 8.4 Hz | 2H | H-2, H-6 | Aromatic protons ortho to the hydroxyl-bearing ring, coupled to H-3/H-5. |
| ~6.95 | d, J ≈ 8.8 Hz | 2H | H-3', H-5' | Aromatic protons meta to the butoxy group, coupled to H-2'/H-6'. |
| ~6.88 | d, J ≈ 8.4 Hz | 2H | H-3, H-5 | Aromatic protons meta to the hydroxyl group, shielded by the electron-donating OH group. |
| ~4.90 | s (broad) | 1H | -OH | The phenolic proton is typically a broad singlet and its chemical shift is concentration-dependent. |
| ~4.00 | t, J ≈ 6.5 Hz | 2H | -OCH₂- | Methylene protons adjacent to the ether oxygen, deshielded and split by the neighboring CH₂ group. |
| ~1.80 | sextet | 2H | -OCH₂CH₂- | Methylene protons of the butyl chain. |
| ~1.52 | sextet | 2H | -CH₂CH₃ | Methylene protons of the butyl chain. |
| ~0.98 | t, J ≈ 7.4 Hz | 3H | -CH₃ | Terminal methyl protons of the butyl chain. |
Note: Predictions are based on known substituent effects and data from similar compounds like 4-methoxybiphenyl and 4-hydroxybiphenyl.[3][4][5]
The ¹³C NMR spectrum reveals the number of unique carbon environments. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments further allows for the differentiation of CH₃, CH₂, CH, and quaternary carbons.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~158.5 | C | C-4' (C-O) |
| ~155.0 | C | C-4 (C-OH) |
| ~133.5 | C | C-1' |
| ~132.0 | C | C-1 |
| ~128.5 | CH | C-2, C-6 |
| ~128.0 | CH | C-2', C-6' |
| ~116.0 | CH | C-3, C-5 |
| ~115.0 | CH | C-3', C-5' |
| ~68.0 | CH₂ | -OCH₂- |
| ~31.5 | CH₂ | -OCH₂CH₂- |
| ~19.5 | CH₂ | -CH₂CH₃ |
| ~14.0 | CH₃ | -CH₃ |
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).
-
¹H Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure proper shimming to obtain sharp peaks. Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
2D NMR: Acquire standard COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) spectra to confirm connectivity and assignments.
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.
Caption: Systematic workflow for NMR data interpretation, from 1D spectra to 2D confirmation.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
While HRMS gives us the molecular formula, standard electron ionization (EI) mass spectrometry provides a fragmentation pattern. This pattern is a molecular fingerprint that results from the decomposition of the parent ion in the gas phase.
Expertise & Trustworthiness: The fragmentation pattern must be consistent with the proposed structure. Analyzing the mass differences between the parent ion and the major fragment ions allows us to deduce the presence of specific structural motifs, such as the butyl chain, and validate the overall connectivity.
Predicted EI Fragmentation Pattern:
| m/z | Proposed Fragment | Rationale |
| 258 | [C₁₆H₁₈O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 201 | [M - C₄H₉]⁺ | Loss of the butyl radical from the ether linkage (alpha-cleavage). |
| 170 | [C₁₂H₁₀O]⁺˙ | Cleavage of the ether bond, resulting in a 4-hydroxybiphenyl radical cation.[3] |
| 141 | [C₁₁H₉]⁺ | Further fragmentation of the biphenyl core. |
| 115 | [C₉H₇]⁺ | Further fragmentation of the biphenyl core. |
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).
Expertise & Rationale: For this compound, the IR spectrum provides a quick and definitive check for the presence of the crucial hydroxyl (-OH) and ether (C-O-C) functionalities, distinguishing it from other potential isomers or precursors.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H Stretch | Phenolic -OH |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 2960 - 2850 | Strong | C-H Stretch | Aliphatic C-H (Butoxy) |
| 1610, 1500 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1250 - 1200 | Strong | C-O Stretch | Aryl Ether & Phenol |
| 830 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted ring |
Note: Expected frequencies are based on standard IR correlation tables and data for related compounds like 4-methylbiphenyl and 4-hydroxybiphenyl.[3][6]
Holistic Structure Confirmation: Synthesizing the Data
The final and most critical step is the integration of all acquired data. Each piece of information acts as a check on the others, creating a self-validating system that leads to an unambiguous structural assignment.
The Convergence of Evidence:
-
HRMS provides the definitive molecular formula: C₁₆H₁₈O₂.
-
IR Spectroscopy confirms the presence of the key functional groups: a phenolic -OH and an aryl ether.
-
¹³C NMR shows 12 unique carbon signals (4 aliphatic, 8 aromatic), consistent with the molecular symmetry.
-
¹H NMR shows the characteristic signals for a 1,4-disubstituted phenolic ring, a 1,4-disubstituted alkoxy ring, and a full n-butoxy chain, with correct integrations and splitting patterns.
-
2D NMR (COSY & HSQC) confirms the connectivity between protons and carbons, definitively linking the -OCH₂ protons to the C-4' carbon and validating the spin systems within the butyl chain and aromatic rings.
-
MS Fragmentation shows the loss of a C₄H₉ unit, corroborating the presence of the butyl group.
Caption: Convergence of all analytical data to provide an unambiguous structural assignment.
By following this rigorous, multi-technique workflow, the chemical structure of this compound can be elucidated with the highest degree of scientific confidence, ensuring the integrity of any subsequent research or development activities.
References
-
AIP Publishing. (n.d.). Electronic Structure and Spectra of Biphenyl and Its Related Compound. The Journal of Chemical Physics. Retrieved from [Link]
-
SciSpace. (n.d.). The Molecular Structure of Biphenyl and some of its Derivatives. II. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Butoxybiphenyl. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biphenyl. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Basic structure of biphenyl and five FDA-approved drugs containing... Retrieved from [Link]
-
SciELO. (2018). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]
-
IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]
-
Beilstein-Institut. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxybiphenyl. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water. Retrieved from [Link]
-
ResearchGate. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-hydroxybiphenyl.
-
National Institute of Standards and Technology. (n.d.). p-Hydroxybiphenyl. NIST WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Cyano-4'-hydroxybiphenyl. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. Retrieved from [Link]
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Unraveling the Molecular Blueprint: A Technical Guide to the Potential Mechanism of Action of 4-Butoxy-4'-hydroxybiphenyl
Introduction
In the landscape of contemporary drug discovery, the exploration of novel small molecules with therapeutic potential is a cornerstone of innovation. Among these, 4-Butoxy-4'-hydroxybiphenyl emerges as a compound of significant interest. Its chemical architecture, featuring a biphenyl core modified with a butoxy and a hydroxyl group, positions it as a candidate for interacting with a range of biological targets. While direct, comprehensive studies on this compound are nascent, a wealth of information on structurally analogous compounds provides a strong foundation for hypothesizing its mechanism of action. This technical guide synthesizes the available evidence, proposing potential molecular pathways and providing detailed experimental protocols for their validation. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for investigating the therapeutic promise of this intriguing molecule.
The biphenyl scaffold is a privileged structure in medicinal chemistry, known to interact with various receptors and enzymes. The addition of a hydroxyl group, as seen in 4-hydroxybiphenyl, is known to confer activity at steroid hormone receptors, including both estrogen and androgen receptors[1]. Furthermore, the butoxy moiety can influence pharmacokinetic properties and receptor binding affinity. Preliminary data suggests that this compound exhibits cytotoxic effects against non-small cell lung cancer cells, with a reported IC50 value of approximately 8.54 µM[2]. This guide will delve into the most probable mechanisms underpinning these observations, focusing on its potential roles as an androgen receptor antagonist, an estrogen receptor modulator, and a pregnane X receptor (PXR) activator.
Hypothesized Mechanism 1: Androgen Receptor Antagonism
A compelling line of inquiry points towards this compound acting as an antagonist of the androgen receptor (AR). This hypothesis is supported by studies on derivatives of 4-butoxyphenol, where the related 4-phenoxyphenol scaffold has been identified as a novel core structure for potent AR antagonists[3]. These antagonists have demonstrated efficacy against both wild-type and mutated forms of the AR, which are often implicated in the development of castration-resistant prostate cancer[3]. The structural similarity of this compound to these compounds suggests it may adopt a similar binding mode within the AR ligand-binding pocket, thereby inhibiting the binding of endogenous androgens and subsequent downstream signaling.
Diagram: Proposed Signaling Pathway for Androgen Receptor Antagonism
Caption: Proposed mechanism of this compound as an AR antagonist.
Experimental Protocol: Androgen Receptor Competitive Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the androgen receptor.
1. Materials:
- Recombinant human androgen receptor (full-length or ligand-binding domain).
- [³H]-Mibolerone (a high-affinity synthetic androgen).
- This compound.
- Unlabeled Dihydrotestosterone (DHT) as a positive control.
- Assay Buffer: Tris-HCl buffer containing protease inhibitors and glycerol.
- Scintillation fluid and vials.
- 96-well filter plates.
2. Procedure:
- Prepare a dilution series of this compound and DHT in the assay buffer.
- In a 96-well plate, add a fixed concentration of recombinant AR.
- Add the diluted test compounds or positive control to the wells.
- Add a fixed concentration of [³H]-Mibolerone to all wells.
- Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
- Transfer the contents of the wells to a filter plate and wash to separate bound from unbound radioligand.
- Allow the filters to dry, then add scintillation fluid to each well.
- Quantify the radioactivity in each well using a scintillation counter.
3. Data Analysis:
- Plot the percentage of [³H]-Mibolerone bound against the log concentration of the competitor.
- Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
- Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Experimental Protocol: Prostate Cancer Cell Line Proliferation Assay
This protocol assesses the ability of this compound to inhibit the proliferation of androgen-dependent prostate cancer cells.
1. Materials:
- LNCaP human prostate adenocarcinoma cells.
- RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.
- Charcoal-stripped FBS.
- This compound.
- Dihydrotestosterone (DHT).
- Bicalutamide (as a positive control AR antagonist).
- Cell proliferation reagent (e.g., MTT, WST-1).
- 96-well cell culture plates.
2. Procedure:
- Seed LNCaP cells in a 96-well plate in complete medium and allow them to attach overnight.
- Replace the medium with RPMI-1640 containing charcoal-stripped FBS to remove endogenous androgens.
- After 24 hours, treat the cells with a dilution series of this compound or bicalutamide in the presence of a fixed concentration of DHT (e.g., 1 nM).
- Include control wells with DHT alone and vehicle control.
- Incubate the cells for 72 hours.
- Add the cell proliferation reagent and incubate according to the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength using a plate reader.
3. Data Analysis:
- Calculate the percentage of cell proliferation relative to the DHT-only control.
- Plot the percentage of proliferation against the log concentration of the test compound.
- Determine the IC50 value for the inhibition of DHT-induced proliferation.
Hypothesized Mechanism 2: Estrogen Receptor Modulation
The core structure of this compound is 4-hydroxybiphenyl, a known estrogen receptor (ER) alpha agonist[1]. This suggests that the parent compound may also interact with estrogen receptors. However, the presence of the butoxy group could alter its activity, potentially conferring a selective estrogen receptor modulator (SERM) profile, similar to tamoxifen[4]. SERMs exhibit tissue-specific agonist or antagonist activity. For instance, a compound might act as an antagonist in breast tissue while acting as an agonist in bone. Investigating the interaction of this compound with both ERα and ERβ is therefore crucial.
Diagram: Potential Signaling Pathway for Estrogen Receptor Modulation
Caption: Hypothesized PXR activation pathway by this compound.
Experimental Protocol: PXR Activation Reporter Gene Assay
This assay determines if this compound can activate PXR and induce the transcription of a reporter gene.
1. Materials:
- A suitable host cell line (e.g., HepG2, Huh7).
- An expression vector for human PXR.
- A reporter plasmid containing a PXR response element (PXRE) upstream of a reporter gene (e.g., luciferase).
- A control plasmid for transfection normalization (e.g., β-galactosidase).
- Transfection reagent.
- This compound.
- Rifampicin (as a positive control PXR agonist).
- Luciferase assay reagent.
- 96-well cell culture plates.
2. Procedure:
- Co-transfect the host cells with the PXR expression vector, the PXRE-reporter plasmid, and the control plasmid.
- Plate the transfected cells in a 96-well plate.
- After 24 hours, treat the cells with a dilution series of this compound or rifampicin.
- Incubate for 24-48 hours.
- Lyse the cells and measure luciferase and β-galactosidase activity.
3. Data Analysis:
- Normalize the luciferase activity to the β-galactosidase activity to control for transfection efficiency.
- Calculate the fold induction of reporter gene activity relative to the vehicle control.
- Plot the fold induction against the log concentration of the test compound to determine the EC50.
Experimental Protocol: Cytotoxicity Assay on A549 Cells
This protocol confirms the cytotoxic activity of this compound on non-small cell lung cancer cells.
1. Materials:
- A549 human non-small cell lung cancer cells.
- F-12K Medium supplemented with FBS and antibiotics.
- This compound.
- Cisplatin (as a positive control).
- Cell viability reagent (e.g., CellTiter-Glo, resazurin).
- 96-well cell culture plates.
2. Procedure:
- Seed A549 cells in a 96-well plate and allow them to attach overnight.
- Treat the cells with a dilution series of this compound or cisplatin.
- Include a vehicle control.
- Incubate for 72 hours.
- Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
3. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the log concentration of the test compound.
- Determine the IC50 value.
Quantitative Data Summary
| Compound | Assay | Cell Line/Target | IC50/EC50 | Reference |
| This compound | Cytotoxicity | A549 | ~8.54 µM | [2] |
| 4-Hydroxybiphenyl | Receptor Activity | ERα | Agonist | [1] |
| 4-Hydroxybiphenyl | Receptor Activity | AR | Antagonist | [1] |
Conclusion and Future Directions
The available evidence, primarily from structurally related compounds, strongly suggests that this compound possesses a multi-faceted mechanism of action. The most promising avenues for investigation are its potential as an androgen receptor antagonist, an estrogen receptor modulator, and a PXR activator contributing to its anticancer effects. The experimental protocols detailed in this guide provide a clear roadmap for elucidating these potential mechanisms.
Future research should focus on executing these assays to generate robust data on the binding affinities, functional activities, and cellular effects of this compound. Further investigation into its effects on a broader panel of cancer cell lines, as well as in vivo studies in relevant animal models, will be crucial in determining its therapeutic potential. Understanding the interplay between its endocrine-modulating and PXR-activating properties will be key to unlocking its full pharmacological profile and guiding its development as a potential therapeutic agent.
References
- 4-Butoxyphenol: A Versatile Scaffold for Medicinal Chemistry - Benchchem.
- This compound | CAS 108177-64-6 - Benchchem.
- 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem.
- EP1727532B1 - Chemically stable compositions of 4-hydroxy tamoxifen - Google P
Sources
Strategic Synthesis of 4-Butoxy-4'-hydroxybiphenyl: Precursor Selection and Methodologies for Drug Discovery Professionals
An In-depth Technical Guide:
Introduction: The Value of the 4-Butoxy-4'-hydroxybiphenyl Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the biphenyl moiety serves as a privileged scaffold, forming the core of numerous therapeutic agents.[1][] The compound this compound is a particularly valuable synthetic intermediate, offering a strategic combination of structural features. The biphenyl core provides a rigid, well-defined three-dimensional structure for interaction with biological targets. The terminal hydroxyl group is a critical handle for further functionalization, allowing for the introduction of diverse pharmacophores through etherification, esterification, or other coupling reactions.[3] Concurrently, the butoxy group introduces a degree of lipophilicity, a key parameter that can significantly influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[4]
This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, with a focus on the critical evaluation and selection of precursors. We will delve into the mechanistic underpinnings of the key reactions, present detailed experimental protocols, and offer field-proven insights to empower researchers in their synthetic campaigns.
Retrosynthetic Analysis: Charting the Path to Synthesis
A robust synthetic strategy begins with a logical retrosynthetic analysis to identify the most efficient bond disconnections and, consequently, the most practical starting materials. For this compound, two primary disconnection approaches emerge, each centered on a cornerstone reaction in organic synthesis: the Palladium-catalyzed Suzuki-Miyaura coupling and the classical Williamson ether synthesis.
The choice between these pathways is not trivial; it dictates the availability of precursors, the complexity of the reaction setup, and the challenges associated with purification. The Suzuki-Miyaura coupling represents a convergent approach, building the central biphenyl C-C bond from two functionalized benzene rings. The Williamson ether synthesis is a linear approach, modifying a pre-existing biphenyl core.
Primary Synthetic Route: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryls.[5][6] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the general commercial availability of boronic acid precursors.[7] This route is often preferred for its high efficiency and selectivity, directly assembling the target molecule and minimizing the formation of difficult-to-separate byproducts.
The most strategically sound Suzuki-Miyaura approach involves the coupling of 4-Bromo-1-butoxybenzene with the commercially available 4-Hydroxyphenylboronic acid .[8][9] This pathway is advantageous because the boronic acid component is readily sourced, simplifying the overall synthetic effort.
Synthesis of Precursor A: 4-Bromo-1-butoxybenzene via Williamson Ether Synthesis
The first key precursor, 4-Bromo-1-butoxybenzene, is not commonly available and must be synthesized. The Williamson ether synthesis is the ideal method, proceeding via an SN2 mechanism where a phenoxide ion attacks a primary alkyl halide.[10][11][12]
Causality of Experimental Choices:
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, sufficient to deprotonate the weakly acidic 4-bromophenol to form the nucleophilic phenoxide. Its insolubility in some solvents can be overcome by using a polar aprotic solvent.
-
Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It readily dissolves the organic reactants and effectively solvates the potassium cation, leaving the phenoxide anion highly reactive and available for nucleophilic attack.
-
Alkyl Halide: 1-Bromobutane is a primary alkyl halide, which is ideal for the SN2 reaction.[11] Using a secondary or tertiary halide would significantly increase the likelihood of the competing E2 elimination reaction.
Experimental Protocol: Synthesis of 4-Bromo-1-butoxybenzene
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-Bromophenol | 173.01 | 10.0 g | 57.8 mmol | 1.0 |
| 1-Bromobutane | 137.02 | 9.5 g (6.7 mL) | 69.4 mmol | 1.2 |
| Potassium Carbonate | 138.21 | 11.9 g | 86.7 mmol | 1.5 |
| DMF (anhydrous) | - | 100 mL | - | - |
Procedure:
-
To a 250 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (10.0 g, 57.8 mmol) and anhydrous potassium carbonate (11.9 g, 86.7 mmol).
-
Add 100 mL of anhydrous DMF to the flask under a nitrogen atmosphere.
-
Add 1-bromobutane (6.7 mL, 69.4 mmol) to the suspension via syringe.
-
Heat the reaction mixture to 70-80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 500 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by vacuum distillation or column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 4-bromo-1-butoxybenzene as a clear oil.
Sourcing and Handling of Precursor B: 4-Hydroxyphenylboronic Acid
4-Hydroxyphenylboronic acid is a commercially available reagent from numerous chemical suppliers.[13][14][15]
Trustworthiness and Quality Control: A critical consideration when using arylboronic acids is their tendency to dehydrate and form cyclic trimeric anhydrides known as boroximes.[16] While the equilibrium between the boronic acid and boroxine is reversible in the presence of water, the presence of significant amounts of boroxine can lead to inconsistent reaction rates and lower yields. For this reason, it is crucial to:
-
Source high-purity (≥95%) 4-hydroxyphenylboronic acid.[9]
-
Store the reagent in a desiccator to protect it from atmospheric moisture, which can affect its stability and composition.
-
For demanding applications, recrystallization from water may be necessary to ensure the material is primarily in the monomeric acid form.[16]
The Coupling Reaction: Synthesis of this compound
With both precursors in hand, the final Suzuki-Miyaura coupling can be performed. The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.
The Catalytic Cycle Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-1-butoxybenzene, forming a Pd(II) intermediate.
-
Transmetalation: The base activates the boronic acid, facilitating the transfer of the hydroxyphenyl group from boron to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst.[5][6]
Experimental Protocol: Suzuki-Miyaura Coupling
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-Bromo-1-butoxybenzene | 229.12 | 5.0 g | 21.8 mmol | 1.0 |
| 4-Hydroxyphenylboronic acid | 137.94 | 3.6 g | 26.2 mmol | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 756 mg | 0.65 mmol | 0.03 (3 mol%) |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 6.9 g | 65.4 mmol | 3.0 |
| Toluene / Ethanol / Water | - | 80 mL / 20 mL / 20 mL | - | - |
Procedure:
-
In a 250 mL three-neck flask, combine 4-bromo-1-butoxybenzene (5.0 g, 21.8 mmol), 4-hydroxyphenylboronic acid (3.6 g, 26.2 mmol), and sodium carbonate (6.9 g, 65.4 mmol).
-
Add the solvent mixture (Toluene: 80 mL, Ethanol: 20 mL, Water: 20 mL).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 20-30 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (756 mg, 3 mol%), to the mixture under a positive pressure of nitrogen.[17]
-
Heat the reaction to reflux (approx. 85-90 °C) with vigorous stirring for 8-12 hours, or until TLC analysis indicates complete consumption of the starting bromide.
-
Cool the reaction to room temperature and dilute with 100 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel. Wash with water (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
The resulting crude solid can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield pure this compound.
Alternative Synthetic Route: Williamson Ether Synthesis on a Biphenyl Core
An alternative, though often less efficient, route is to form the ether linkage on a pre-formed biphenyl scaffold. This involves the mono-alkylation of 4,4'-dihydroxybiphenyl with a butyl halide.[18]
Core Challenge: Selectivity The primary drawback of this method is the lack of selectivity. The reaction can produce a statistical mixture of three compounds: unreacted 4,4'-dihydroxybiphenyl, the desired mono-ether (this compound), and the undesired di-ether (4,4'-dibutoxybiphenyl). Separating the desired mono-alkylated product from the starting material and the di-alkylated byproduct can be challenging and often leads to lower isolated yields.
Controlling for Mono-alkylation: To favor the formation of the mono-ether, a sub-stoichiometric amount of the alkylating agent (e.g., 0.8-0.9 equivalents of 1-bromobutane) is typically used. This ensures that the dihydroxybiphenyl is always in excess, statistically reducing the chance of a second alkylation event. However, this strategy inherently means that a significant portion of the starting material will remain unreacted, necessitating a robust purification step.
Purification and Characterization
Regardless of the synthetic route chosen, rigorous purification and characterization are essential to validate the identity and purity of the final product.
-
Purification:
-
Column Chromatography: This is the most common method for purifying products from both Suzuki couplings and Williamson ether syntheses. A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is typically effective. The less polar di-butylated byproduct will elute first, followed by the desired mono-butylated product, and finally the more polar dihydroxy starting material.
-
Recrystallization: If the crude product is obtained as a solid with reasonable purity, recrystallization can be a highly effective final purification step to obtain material of high crystalline quality.
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. Key signals to identify include the aromatic protons of the two distinct rings, the triplet and subsequent multiplets of the butoxy chain, and the broad singlet of the phenolic -OH proton.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound, corroborating the successful synthesis.
-
Infrared (IR) Spectroscopy: Will show a characteristic broad O-H stretch for the hydroxyl group (around 3200-3500 cm⁻¹) and C-O stretching frequencies for the ether linkage.
-
Conclusion: Strategic Precursor Selection for Optimal Outcomes
For the synthesis of this compound, the choice of precursors and the corresponding synthetic strategy directly impacts efficiency, yield, and purity.
-
The Suzuki-Miyaura coupling of 4-bromo-1-butoxybenzene and 4-hydroxyphenylboronic acid stands out as the superior methodology. It is a convergent and highly selective route that simplifies purification and consistently delivers high yields of the desired product. The requirement to first synthesize the 4-bromo-1-butoxybenzene precursor is a minor drawback compared to the significant advantages of the coupling reaction itself.
-
The Williamson ether synthesis on 4,4'-dihydroxybiphenyl, while mechanistically simple, is hampered by a fundamental lack of selectivity, leading to a mixture of products that complicates purification and reduces the overall yield of the target compound.
For researchers and drug development professionals requiring reliable access to high-purity this compound, the Suzuki-Miyaura pathway represents the most robust and strategically sound approach.
References
- Semantic Scholar. (n.d.). Synthesis of 4′-hydroxy-4-biphenylcarboxylic acid.
- Google Patents. (n.d.). US5847234A - Process for the preparation of 4-hydroxybiphenyl.
- Google Patents. (n.d.). USRE33779E - Preparation process of 4,4-dihydroxybiphenyl.
- Organic Syntheses. (n.d.). 4.
- ResearchGate. (n.d.). Pure hybrid nanofibers made of 4,4 ′ -bis(triethoxysilyl)-1,1 ′ -biphenyl and the way of their production.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- PubMed Central. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase.
-
PubChem. (n.d.). 4-Hydroxybiphenyl. Retrieved from [Link]
-
Journal of the American Chemical Society. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Retrieved from [Link]
- PubMed Central. (n.d.). The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.
-
ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a. Retrieved from [Link]
-
Drug Discovery Chemistry. (2025). APRIL 14 - 17, 2025. Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]
-
MDPI. (n.d.). Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. Retrieved from [Link]
-
Astex Pharmaceuticals. (2018). Organic synthesis provides opportunities to transform drug discovery. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-phenyl-1-butene. Retrieved from [Link]
-
PubMed. (n.d.). Purification and characterization of the aromatic desulfinase, 2-(2'-hydroxyphenyl)benzenesulfinate desulfinase. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-4'-hydroxybiphenyl. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. Retrieved from [Link]
- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Optima Chemical. (n.d.). Boronic Acid Manufacturer and Distributor. Retrieved from [Link]
-
YouTube. (2021). How to make BROMOBENZENE. Retrieved from [Link]
Sources
- 1. astx.com [astx.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Hydroxyphenylboronic acid = 95.0 71597-85-8 [sigmaaldrich.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 71597-85-8|4-Hydroxyphenylboronic acid|BLD Pharm [bldpharm.com]
- 14. 4-Hydroxyphenylboronic Acid | 71597-85-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. Boronic Acid Manufacturer and Distributor | Custom Chemical Manufacturer - Toll Manufacturing | Optima Chem [optimachem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. rsc.org [rsc.org]
- 18. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]
Methodological & Application
Application Note: HPLC Method Development for 4-Butoxy-4'-hydroxybiphenyl
Abstract & Scope
This technical guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 4-Butoxy-4'-hydroxybiphenyl (CAS: 108177-64-6), a critical mesogenic intermediate used in liquid crystal synthesis and pharmaceutical research.
Given the compound's high lipophilicity (LogP ~4.8) and ionizable phenolic moiety (pKa ~9.5), standard reversed-phase methods often suffer from peak tailing or excessive retention. This protocol utilizes a C18 stationary phase with an acidified mobile phase to ensure peak symmetry, reproducibility, and high resolution from synthetic impurities.
Chemical Profile & Method Strategy
Physicochemical Properties
Understanding the analyte is the first step in method design.
-
Structure: A biphenyl core with a hydrophobic butoxy tail and a polar, acidic hydroxyl head.
-
LogP (Octanol/Water Partition): ~4.8. Implication: The molecule is highly hydrophobic. It will retain strongly on C18 columns, requiring high organic solvent strength for elution.
-
pKa (Acidic): ~9.5 (Phenolic -OH). Implication: At neutral pH, the compound remains largely unionized (neutral). However, to prevent interaction with residual silanols on the silica support (which causes tailing), the mobile phase should be acidified (pH < 4).
-
UV Absorption: Biphenyl conjugation typically exhibits maxima near 260–290 nm.
Method Development Logic
The following decision matrix explains the experimental choices:
| Parameter | Selection | Scientific Rationale |
| Column | C18 (Octadecylsilane) | Provides necessary hydrophobic interaction for retention. A high-carbon load column is preferred for stability. |
| Mobile Phase | Acetonitrile / Water | Acetonitrile (ACN) is chosen over Methanol due to its lower viscosity (lower backpressure) and stronger elution power for high-LogP compounds. |
| Modifier | 0.1% Phosphoric Acid | Lowers pH to ~2.5, keeping the phenol fully protonated (neutral) and suppressing silanol ionization on the column, ensuring sharp peaks. |
| Mode | Gradient Elution | Essential to elute the highly retained parent peak within a reasonable timeframe while separating potential polar synthesis intermediates. |
Experimental Protocol
Reagents & Instrumentation
-
Instrumentation: HPLC System with Binary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).
-
Reagents:
Chromatographic Conditions
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C (Controlled) |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm (Reference: 360 nm) |
| Run Time | 20 Minutes |
Gradient Program
Rationale: Start at 50% organic to prevent precipitation of the lipophilic sample, ramping to 95% to elute the main peak.
| Time (min) | % Mobile Phase A (0.1% H3PO4 in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 50 | 50 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 50 | 50 |
| 20.0 | 50 | 50 (Re-equilibration) |
Standard Preparation
Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of this compound.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 100% Acetonitrile . (Note: Do not use water for the initial dissolution due to poor solubility).
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard (100 µg/mL):
-
Pipette 1.0 mL of Stock Solution into a 10 mL flask.
-
Dilute to volume with Acetonitrile:Water (80:20 v/v) .
-
Critical: The diluent must match the initial mobile phase strength closely but remain high enough in organic content to prevent precipitation.
-
Workflow Visualization
The following diagram illustrates the logical flow of the analytical procedure, from sample preparation to data processing.
Caption: Step-by-step analytical workflow ensuring solubility and precise quantification.
Results & Discussion
Chromatographic Performance
Under the described conditions, this compound typically elutes between 8.5 and 10.0 minutes .
-
Tailing Factor (Tf): Should be < 1.5. If tailing occurs, ensure the mobile phase pH is sufficiently acidic (pH ~2.5).
-
Resolution (Rs): > 2.0 between the main peak and any synthesis precursors (e.g., 4,4'-dihydroxybiphenyl).
Troubleshooting Guide
Common issues encountered with lipophilic phenols and their remedies:
| Observation | Root Cause | Corrective Action |
| Peak Tailing | Silanol interaction | Ensure Mobile Phase A contains 0.1% H3PO4 or TFA. |
| Broad Peaks | Sample solvent too strong | Match sample diluent closer to initial gradient conditions (e.g., reduce ACN in diluent to 60-70% if solubility permits). |
| Pressure High | Precipitation in column | Ensure the gradient does not drop to 0% organic too quickly; wash column with 100% ACN post-run. |
| Ghost Peaks | Carryover | Lipophilic compounds stick to injector seals. Use a needle wash of 100% ACN or IPA. |
Method Validation Strategy (ICH Q2)
To ensure this method is "Trustworthy" for regulatory submission, validate according to ICH Q2(R1) guidelines.
-
Specificity: Inject blank, placebo, and known impurities. Ensure no interference at the retention time of the analyte.
-
Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Correlation coefficient (R²) must be ≥ 0.999.[2]
-
Precision:
-
Repeatability: 6 injections of the 100% standard. RSD should be ≤ 2.0%.[2]
-
Intermediate Precision: Different days/analysts.
-
-
Accuracy (Recovery): Spike samples at 80%, 100%, and 120% levels. Recovery range: 98.0% – 102.0%.[2]
-
LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.
References
-
BenchChem. (2025).[2] this compound Product Description & Applications. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 249799, 4-Butoxybiphenyl. Retrieved from
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from
-
Thermo Fisher Scientific. (2023). Gradient HPLC Method for Analysis of Beer Polyphenols (Application Note). Retrieved from
-
ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of biphenyl derivatives. Retrieved from
Sources
GC-MS analysis of 4-Butoxy-4'-hydroxybiphenyl impurities.
Application Note: High-Resolution GC-MS Profiling of Impurities in 4-Butoxy-4'-hydroxybiphenyl
Executive Summary
This compound (CAS 108177-64-6) is a critical intermediate in the synthesis of advanced liquid crystalline materials and a pharmacophore in drug discovery, specifically targeting the Pregnane X Receptor (PXR). Its purity is paramount; in liquid crystals, trace impurities destabilize the mesophase, while in pharmaceutical applications, isomeric and alkylated byproducts pose genotoxic risks.
This application note details a validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantitation of impurities in this compound. Unlike standard HPLC methods, this protocol utilizes silylation derivatization to enhance the volatility of phenolic contaminants, ensuring high-resolution separation of the unreacted starting material (4,4'-Biphenol) and the over-alkylated byproduct (4,4'-Dibutoxybiphenyl).
Chemical Context & Impurity Profile
To design a robust analytical method, one must understand the genesis of the impurities. The target molecule is typically synthesized via the mono-alkylation of 4,4'-biphenol using butyl bromide or butyl iodide under basic conditions.
The Critical Separation Challenge: The reaction mixture inherently produces a statistical distribution of products. The analytical method must resolve three distinct species:
-
4,4'-Biphenol (Starting Material): Highly polar, tends to tail on non-polar columns.
-
This compound (Target): Semi-polar.
-
4,4'-Dibutoxybiphenyl (Over-alkylated Byproduct): Non-polar, elutes differently than phenolic species.
Figure 1: Synthesis Pathway and Impurity Genesis
Caption: Reaction scheme showing the origin of critical impurities. The method must resolve the target from both the under-reacted precursor and over-reacted byproduct.
Method Development Strategy
Why Derivatization?
Direct injection of phenolic biphenyls leads to peak tailing and adsorption in the GC inlet due to hydrogen bonding with active silanol sites. This compromises the Limit of Quantitation (LOQ).
-
Solution: Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS.
-
Mechanism: Replaces the active protic hydrogen of the phenol group with a trimethylsilyl (TMS) group.
-
Target (Mono-OH)
Mono-TMS derivative. -
Impurity (Di-OH)
Bis-TMS derivative. -
Impurity (No-OH)
No reaction (remains intact).
-
Instrument Selection
-
Detector: Single Quadrupole MS in SIM/Scan mode . SIM (Selected Ion Monitoring) tracks specific ions for trace impurities, while Scan provides spectral confirmation.
-
Column: Agilent HP-5ms Ultra Inert (or equivalent). The 5% phenyl phase offers the necessary selectivity for aromatic isomers.
Experimental Protocol
Reagents and Standards
-
Solvent: Pyridine (Anhydrous, 99.8%) – Acts as both solvent and acid scavenger.
-
Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich).
-
Internal Standard (IS): 4-Phenylphenol-d9 or Anthracene-d10 (100 µg/mL in Pyridine).
Sample Preparation Workflow
Caution: Perform all steps in a fume hood. Derivatizing agents are moisture-sensitive.[1]
-
Weighing: Accurately weigh 10.0 mg of the sample into a 2 mL GC crimp vial.
-
Dissolution: Add 900 µL of Anhydrous Pyridine. Vortex until fully dissolved.
-
IS Addition: Add 100 µL of Internal Standard solution.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS. Cap immediately.
-
Incubation: Heat the vial at 70°C for 30 minutes in a dry block heater.
-
Note: Heat ensures complete silylation of the sterically hindered biphenyl core.
-
-
Cooling: Allow to cool to room temperature. Transfer to autosampler.
Figure 2: Analytical Workflow
Caption: Step-by-step derivatization and analysis workflow ensuring moisture-free processing.
GC-MS Parameters
| Parameter | Setting | Rationale |
| Inlet Temperature | 280°C | Ensures rapid volatilization of high-boiling biphenyls. |
| Injection Mode | Split (10:1) | Prevents column overload; adjust to Splitless for trace (<0.05%) analysis. |
| Carrier Gas | Helium, 1.2 mL/min | Constant flow for stable retention times. |
| Column | HP-5ms UI (30m x 0.25mm x 0.25µm) | Standard non-polar phase for aromatic separation. |
| Oven Program | 100°C (1 min) | Fast ramp to elute heavy impurities; hold at 300°C cleans the column. |
| Transfer Line | 290°C | Prevents condensation of heavy derivatives. |
| MS Source/Quad | 230°C / 150°C | Standard EI source temperatures. |
| Mass Range | 50–500 m/z | Covers all molecular ions and TMS fragments. |
Data Analysis & Validation
Identification Strategy
Impurities are identified by their specific Mass-to-Charge (m/z) ratios. The TMS group adds 72 amu per hydroxyl group.
| Compound | Native MW | Derivative | Deriv.[1][2][3] MW | Quant Ion (m/z) | Ref Ion (m/z) |
| 4,4'-Biphenol | 186 | Bis-TMS | 330 | 330 | 315, 73 |
| Target Analyte | 242 | Mono-TMS | 314 | 314 | 299, 73 |
| Dibutoxybiphenyl | 298 | None | 298 | 298 | 242, 186 |
-
Note: The "M-15" peak (loss of methyl from TMS) is often the base peak for TMS derivatives (e.g., m/z 299 for the target).
System Suitability Criteria
Before running unknown samples, inject the System Suitability Solution (mixture of Target + 0.5% Biphenol + 0.5% Dibutoxybiphenyl).
-
Resolution (Rs): > 2.0 between Target and 4,4'-Dibutoxybiphenyl.
-
Tailing Factor: < 1.5 for the Target peak (indicates successful derivatization).
-
Signal-to-Noise: > 10:1 for the 4,4'-Biphenol peak at 0.05% concentration.
References
-
BenchChem. (2025).[4] this compound | CAS 108177-64-6.[3] Retrieved from
-
Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Retrieved from
-
PubChem. (n.d.). 4,4'-Biphenol Compound Summary. Retrieved from
-
Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS. Retrieved from
Sources
Application Note: Optimized Strategies for Suzuki-Miyaura Cross-Coupling in Biphenyl Synthesis
Introduction & Scope
The Suzuki-Miyaura cross-coupling reaction is the premier method for synthesizing biphenyl scaffolds, a structural motif ubiquitous in pharmaceuticals (e.g., Valsartan, Telmisartan) and organic materials (OLEDs). Unlike Stille or Negishi couplings, the Suzuki reaction utilizes low-toxicity organoboron reagents and tolerates a wide array of functional groups.
However, reproducibility often suffers due to overlooked mechanistic nuances—specifically oxygen sensitivity during the active catalyst generation and the "poisoning" of palladium species. This guide provides two distinct protocols:
-
Protocol A (Standard): A robust method for activated aryl bromides/iodides.
-
Protocol B (Advanced): A high-performance method using Buchwald precatalysts for aryl chlorides and sterically hindered systems.
Mechanistic Foundation
To troubleshoot effectively, one must visualize the catalytic cycle. The reaction proceeds through three distinct phases.[1][2][3] Failure usually occurs at the Oxidative Addition step (due to deactivated substrates) or the Transmetallation step (due to improper base selection).
Figure 1: The Catalytic Cycle
The diagram below illustrates the Pd(0)/Pd(II) cycle.[2][3][4] Note that the active species is the 14-electron Pd(0)L2, which must be generated in situ.
Caption: The Suzuki-Miyaura catalytic cycle showing the critical role of base activation prior to transmetallation.
Critical Parameter Optimization
Before beginning, select conditions based on your substrate's electronic and steric profile.
Table 1: Base & Solvent Selection Matrix
| Parameter | Option | Best Use Case | Mechanistic Insight |
| Base | Na₂CO₃ / K₂CO₃ | Standard substrates | Weak enough to prevent side reactions; strong enough to activate boronic acid. |
| K₃PO₃ | Sterically hindered | Higher solubility in organic/water mixes; crucial for bulky couplings. | |
| CsF | Labile protecting groups | Anhydrous conditions; avoids hydrolysis of esters/nitriles. | |
| Solvent | DME / Water (2:1) | General Purpose | Excellent solubility for both organic halides and inorganic bases. |
| Toluene / Water | High Temperature | Allows heating >100°C for sluggish substrates. | |
| 1,4-Dioxane | Anhydrous protocols | Used with CsF for water-sensitive substrates. |
Experimental Protocols
Protocol A: The "Workhorse" Method (Standard)
Target: Synthesis of 4-phenyltoluene. Applicability: Aryl bromides, Aryl iodides.[2][5][6] Not suitable for Aryl chlorides.
Reagents:
-
4-Bromotoluene (1.0 equiv, 1.0 mmol)
-
Phenylboronic acid (1.2 equiv, 1.2 mmol)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis, 3-5 mol%)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,2-Dimethoxyethane (DME)
Step-by-Step Procedure:
-
Degassing (CRITICAL): Dissolve 4-bromotoluene and phenylboronic acid in DME (10 mL) in a round-bottom flask. Sparge with Argon for 15 minutes.
-
Why? Oxygen oxidizes Pd(0) to inactive Pd(II) oxides and promotes homocoupling of the boronic acid.
-
-
Catalyst Addition: Under a counter-flow of Argon, add Pd(PPh₃)₄ (58 mg, 0.05 mmol). The solution should turn yellow/orange.
-
Base Addition: Add the degassed 2M Na₂CO₃ solution (1 mL) via syringe.
-
Reaction: Heat to reflux (85°C) for 4-12 hours. Monitor via TLC.
-
Self-Validation: The reaction mixture often darkens to black (Pd black precipitation) after the reaction is complete. Early precipitation indicates catalyst death (see Troubleshooting).
-
-
Workup: Cool to RT. Dilute with diethyl ether, wash with water and brine. Dry over MgSO₄.
Protocol B: The "Universal" Method (Advanced)
Target: Coupling of sterically hindered Aryl Chlorides. Applicability: Aryl chlorides, ortho-substituted substrates, electron-rich halides.
Reagents:
-
Aryl Chloride (1.0 mmol)
-
Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 or SPhos Pd G3 (1-2 mol%)
-
Alternative: Pd(OAc)₂ + SPhos (1:2 ratio).
-
-
Base: K₃PO₄ (2.0 equiv, finely ground solid or 0.5M aq)
-
Solvent: THF or Toluene/Water (10:1)
Step-by-Step Procedure:
-
Setup: In a glovebox or under strict Schlenk conditions, charge a vial with the Aryl Chloride, Boronic Acid, K₃PO₄, and the Precatalyst (e.g., XPhos Pd G3).
-
Expertise: G3 precatalysts contain a built-in amine base that reduces Pd(II) to Pd(0) inside the cycle, ensuring an exact 1:1 ligand-to-metal ratio.
-
-
Solvent: Add degassed solvent (THF/Water).
-
Reaction: Seal the vial and heat to 40°C (for activated chlorides) or 80°C (for deactivated/hindered).
-
Completion: Reaction is typically complete in <1 hour due to the high turnover frequency (TOF) of bulky phosphine ligands.
Workflow Visualization
The following diagram outlines the logical flow for Protocol B, including decision points for purification.
Figure 2: Advanced Coupling Workflow
Caption: Decision workflow for high-difficulty Suzuki couplings using Buchwald-type ligands.
Troubleshooting & Self-Validation System
Use this matrix to validate your experiment in real-time.
| Observation | Diagnosis | Corrective Action |
| Immediate Black Precipitate | "Pd Black" formation. The catalyst decomposed before entering the cycle. | Ligand concentration is too low or oxygen was present. Add excess ligand (PPh₃) or degas more thoroughly. |
| No Reaction (Starting Material Remains) | Oxidative addition failed. | Switch from Pd(PPh₃)₄ to electron-rich, bulky ligands (SPhos, XPhos) or switch solvent to high-boiling Toluene. |
| Homocoupling (Ar-Ar) | Oxygen contamination. | Oxygen promotes dimerization of the boronic acid. rigorous degassing is required. |
| Protodeboronation (Ar-H) | Hydrolysis of boronic acid. | Base is too strong or water content is too high. Switch to anhydrous conditions (Dioxane/CsF). |
Safety Considerations
-
Palladium: Heavy metal toxicity. Dispose of all Pd waste in designated heavy metal containers.
-
Boronic Acids: Generally low toxicity, but handle with gloves.
-
Solvents: DME is a suspected teratogen; handle in a fume hood.
References
-
Suzuki, A. (2010).[7][8] Cross-Coupling Reactions of Organoboranes: An Easy Way for Carbon-Carbon Bonding (Nobel Lecture). NobelPrize.org.[8]
-
Miyaura, N., & Suzuki, A. (1995).[2][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[5][9]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[4][10] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[10]
-
Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling.
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. N. Miyaura and A. Suzuki, “Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds,” Che- mical Reviews, Vol. 95, No. 7, 1995, pp. 2457-2483. - References - Scientific Research Publishing [scirp.org]
- 6. nobelprize.org [nobelprize.org]
- 7. vancouver.ca.emb-japan.go.jp [vancouver.ca.emb-japan.go.jp]
- 8. nobelprize.org [nobelprize.org]
- 9. N. Miyaura and A. Suzuki, “Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds,” Chemical Reviews, Vol. 95, No. 7, 1995, pp. 2457-2483. - References - Scientific Research Publishing [scirp.org]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-Butoxy-4'-hydroxybiphenyl as a Mesogenic Building Block for Advanced Materials
[1][2]
Abstract
This application note details the utility of 4-Butoxy-4'-hydroxybiphenyl (BHBP) as a critical intermediate in the synthesis of high-performance Liquid Crystalline Epoxy Resins (LCERs) and side-chain liquid crystal polymers.[1][2] Unlike standard bisphenol-A based resins, materials derived from BHBP feature a rigid biphenyl mesogen combined with a flexible butoxy tail.[1][2] This unique architecture facilitates self-assembly into ordered domains (smectic/nematic phases), significantly enhancing thermal conductivity and fracture toughness .[1][2] This guide provides optimized protocols for the synthesis of BHBP, its conversion into glycidyl derivatives, and its integration into thermal management networks for electronic packaging.[1][2]
Introduction: The Mesogenic Advantage
In the field of electronic packaging and high-voltage insulation, heat dissipation is a limiting factor.[1][2] Standard amorphous epoxy resins act as thermal insulators (approx.[1][2] 0.2 W/m[1][2]·K) due to phonon scattering within their disordered networks.[1][2]
This compound serves as a "mesogenic unit"—a structural building block that induces liquid crystalline order.[1][2]
-
The Biphenyl Core: Provides a rigid, rod-like structure that facilitates
- stacking.[1][2] This ordered alignment creates "highways" for phonon transport, potentially increasing thermal conductivity by 3-5x compared to standard epoxies.[1][2] -
The Butoxy Tail: The C4-alkoxy chain acts as a flexible spacer.[1][2] It lowers the melting point of the rigid core to a processable range and creates the necessary anisotropy (directionality) required for liquid crystal phase formation (typically Smectic phases).[1][2]
-
The Hydroxyl Head: A reactive handle for functionalization (e.g., glycidylation, acrylation).[1][2]
Experimental Protocols
Protocol A: Selective Synthesis of this compound
Objective: To synthesize the mono-etherified biphenol while minimizing the formation of the di-substituted byproduct (4,4'-dibutoxybiphenyl).
Reagents:
Workflow:
-
Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 4,4'-Biphenol (1.0 eq) and
(1.2 eq) in Acetone. -
Addition: Heat the mixture to reflux. Add 1-Bromobutane (0.8 eq) dropwise over 60 minutes.
-
Reflux: Stir at reflux for 12-24 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1][2]
-
Work-up:
-
Purification (Critical):
-
Wash the crude solid with dilute NaOH.[1][2] The unreacted biphenol and the product (BHBP) will dissolve (as phenoxides), while the neutral di-butoxy byproduct remains insoluble.[1][2] Filter the di-product out.
-
Acidify the filtrate with HCl to precipitate the phenols.[1][2]
-
Recrystallize from Ethanol/Water to separate the pure BHBP from the more soluble unreacted biphenol.[1][2]
-
Characterization Targets:
-
Melting Point: ~120–125 °C (Dependent on polymorph; verify experimentally).
-
1H NMR (DMSO-d6): Look for the characteristic triplet of the terminal methyl (butoxy) at ~0.9 ppm and the distinct aromatic doublets of the asymmetric biphenyl core.[1][2]
Protocol B: Functionalization to LC Epoxy Monomer (Glycidylation)
Objective: Convert BHBP into 4-Butoxy-4'-diglycidyl ether biphenyl (or similar mono-glycidyl variants depending on stoichiometry) for resin curing.
Reagents:
Workflow:
-
Coupling: Dissolve BHBP in excess epichlorohydrin (10 eq). Add catalyst (1 mol%).[1][2]
-
Ring Closure: Heat to 80°C. Add NaOH solution dropwise over 2 hours with vigorous stirring.
-
Separation: Wash the organic phase with water to remove salts.[1][2] Distill off excess epichlorohydrin.[1][2]
-
Crystallization: Recrystallize the resulting epoxy monomer from isopropanol.
Visualization of Chemical Logic[1][2]
The following diagram illustrates the synthesis pathway and the structural logic governing the material's properties.
Caption: Synthesis workflow of BHBP and its translation into functional material properties (Thermal Conductivity & Toughness).
Data Summary: Physical & Thermal Properties[1][2][4][5][6]
The following table summarizes typical properties expected for the intermediate and the final cured resin (when cured with a diamine hardener like DDM).
| Property | Value / Range | Note |
| Molecular Formula | BHBP Intermediate | |
| Molecular Weight | 242.31 g/mol | - |
| Melting Point (BHBP) | ~120 - 125 °C | Experimental verification required |
| Resin Phase Behavior | Nematic / Smectic | LC phase often appears at 130-160°C in cured networks |
| Thermal Conductivity | 0.4 - 0.9 W/m[1][2]·K | Cured LC Epoxy (vs 0.2 for standard epoxy) |
| Fracture Toughness ( | 1.5 - 2.0 | Enhanced by LC domain crack deflection |
Safety & Handling (MSDS Summary)
-
Skin/Eye Contact: BHBP is a phenol derivative.[1][2] It can cause severe skin irritation and eye damage.[1][2] Wear nitrile gloves and safety goggles.[1][2]
-
Inhalation: Dust may irritate the respiratory tract.[1][2] Use local exhaust ventilation.[1][2]
-
Reactivity: Stable under normal conditions but incompatible with strong oxidizing agents and acid chlorides.[1][2]
-
Disposal: Incineration in an approved chemical disposal facility.[1][2]
References
-
Liquid Crystalline Epoxy Resins (General Mechanism)
-
Synthesis of Alkoxy Biphenyls
-
Thermal Conductivity in Biphenyl Epoxies
-
Chemical Property Data (4-Hydroxybiphenyl parent)
Application Note: Protocol for Measuring the Biological Efficacy of Biphenyl Compounds
Abstract
Biphenyl scaffolds are "privileged structures" in medicinal chemistry, serving as the core pharmacophore for angiotensin II receptor blockers (ARBs), neprilysin inhibitors, and antimicrobial agents. However, their high lipophilicity (LogP > 3.0) presents a critical challenge in biological assays: aqueous solubility .[1][2] Biphenyl compounds frequently precipitate in assay media or bind non-specifically to plasticware, leading to false negatives (loss of potency) or false positives (aggregation-based inhibition).
This guide provides a validated workflow for evaluating biphenyl derivatives. Unlike standard protocols, this methodology integrates a "Solubility Gate" and specific solvent-handling techniques to ensure that measured efficacy reflects true ligand-target interaction rather than physicochemical artifacts.
Phase 1: Strategic Preparation & The Solubility Gate
Objective: To generate a stable, homogeneous compound delivery system without exceeding DMSO tolerance limits.
The "Intermediate Dilution" Method
Directly spiking high-concentration DMSO stocks into cell culture media often causes biphenyls to "crash out" (precipitate). We utilize an intermediate dilution step to smooth the transition from organic to aqueous phase.
Reagents:
-
Stock Solvent: Anhydrous DMSO (Sigma-Aldrich, D2650).
-
Intermediate Buffer: PBS (pH 7.4) or Serum-Free Media.
-
Assay Media: Complete media containing <10% FBS (Serum proteins can bind biphenyls; keep constant).
Protocol:
-
Master Stock: Dissolve biphenyl compound to 10 mM in 100% DMSO. Vortex for 2 minutes. Sonicate if visible particulates remain.
-
Working Stock (100x): Dilute Master Stock to 100 µM using 100% DMSO in a polypropylene (PP) plate. Note: Biphenyls bind to polystyrene; use PP.
-
Intermediate Dilution (10x): Transfer 10 µL of Working Stock into 90 µL of Serum-Free Media in a PP plate. Mix immediately. (Final DMSO: 10%).
-
Final Assay Addition (1x): Transfer 10 µL of Intermediate Dilution into 90 µL of cell suspension.
-
Final Compound Conc: 1 µM.
-
Final DMSO Conc: 1% (Ensure this is below the toxicity threshold for your specific cell line; most tolerate up to 0.5-1%).
-
Visualization: Gradient Dilution Workflow
Figure 1: Step-wise dilution strategy to prevent biphenyl precipitation during aqueous transition.
Phase 2: Cellular Efficacy Profiling (Modified MTT Assay)
Objective: Determine cytotoxicity (IC50) while correcting for lipophilic interference. Challenge: Biphenyls can interact with tetrazolium salts or alter mitochondrial respiration rates independent of cell death.
Experimental Setup
-
Cell Line: HepG2 (Liver model) or HEK293 (General toxicity).
-
Seeding Density: 10,000 cells/well (96-well plate).
-
Incubation: 24 hours post-treatment.[3]
Protocol Steps
-
Seeding: Plate cells in 90 µL media. Incubate 24h at 37°C/5% CO2.
-
Treatment: Add 10 µL of compound via the Intermediate Dilution method (Phase 1).
-
Controls: Vehicle (1% DMSO), Positive Control (Doxorubicin 10 µM), Blank (Media only).
-
-
Exposure: Incubate for 24–48 hours.
-
Wash Step (Critical for Biphenyls):
-
Carefully aspirate media containing the lipophilic compound.
-
Wash once with 100 µL warm PBS. Rationale: Removes residual biphenyl that might precipitate upon adding MTT reagent or interact with formazan.
-
-
MTT Addition: Add 100 µL fresh media + 10 µL MTT reagent (5 mg/mL in PBS).
-
Incubation: 3–4 hours at 37°C until purple precipitate forms.
-
Solubilization: Aspirate media. Add 100 µL DMSO .
-
Read: Measure Absorbance at 570 nm (Reference: 630 nm).
Data Analysis & Acceptance Criteria
Calculate % Viability:
Self-Validation Check (Z-Factor):
For the assay to be valid, the Z-Factor between Vehicle and Positive Control must be > 0.5.
Phase 3: Metabolic Stability (Microsomal Clearance)
Objective: Biphenyls are prone to hydroxylation by Cytochrome P450 (CYP) enzymes. Efficacy is nullified if the compound is cleared too rapidly. This assay measures intrinsic clearance (
Mechanism of Action
The biphenyl ring is typically hydroxylated at the para or ortho position (Phase I), followed by glucuronidation (Phase II).
Visualization: Biphenyl Metabolic Fate
Figure 2: Primary metabolic pathway of biphenyls. The assay focuses on the first step (Parent depletion).
Protocol
-
Reaction Mix:
-
Pre-incubation: 5 mins at 37°C.
-
Initiation: Add NADPH (1 mM final).
-
Sampling:
-
Remove 50 µL aliquots at T = 0, 5, 15, 30, 45, 60 min.
-
-
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor the disappearance of the Parent Ion.
Phase 4: Data Reporting & Interpretation
Summary Table Template
| Parameter | Method | Acceptance Criteria | Interpretation |
| Solubility | Kinetic Turbidimetry | > 50 µM in PBS | < 10 µM indicates poor bioavailability risk. |
| Cytotoxicity (CC50) | MTT / MTS | > 100 µM (for non-oncology) | Low CC50 implies off-target toxicity. |
| Metabolic Stability ( | HLM Assay | > 30 min | < 15 min suggests high hepatic clearance. |
| Z-Factor | Assay Validation | > 0.5 | < 0.5 indicates high noise/variability. |
Troubleshooting Guide
-
High Background in MTT: Biphenyls may aggregate and scatter light. Solution: Use the wash step described in Phase 2.2.
-
Rapid Clearance in HLM: Biphenyls are CYP substrates. Solution: Block metabolic "soft spots" (e.g., add fluorine to the para-position) to improve stability.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link
-
Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening. Link
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. info.mercell.com [info.mercell.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. merckmillipore.com [merckmillipore.com]
Application Note & Protocol: Characterization of 4-Butoxy-4'-hydroxybiphenyl in Nematic Phases
Introduction
Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of conventional liquids and solid crystals.[1] The nematic phase, characterized by long-range orientational order of its constituent molecules but no positional order, is of particular interest for applications in displays, sensors, and other optoelectronic devices.[2] Biphenyl derivatives are a cornerstone in the field of liquid crystal chemistry, often serving as the core mesogenic unit for thermotropic compounds.[3][4]
This application note provides a detailed experimental guide for the characterization of 4-Butoxy-4'-hydroxybiphenyl, a calamitic (rod-shaped) molecule with the potential to exhibit nematic behavior. The presence of a hydroxyl (-OH) group and a butoxy (-OC₄H₉) chain on the rigid biphenyl core introduces a delicate balance of intermolecular forces, including hydrogen bonding and van der Waals interactions, which are critical in dictating the formation and stability of liquid crystalline phases. Understanding the thermal and optical properties of this compound is essential for its potential integration into advanced materials and drug delivery systems.
We will detail a multi-faceted approach combining Differential Scanning Calorimetry (DSC) for thermodynamic analysis and Polarized Optical Microscopy (POM) for phase identification and texture analysis.[2][5] This guide is intended for researchers, scientists, and professionals in materials science and drug development, providing both step-by-step protocols and the scientific rationale behind each experimental choice.
Section 1: Material Preparation and Handling
Synthesis of this compound
While commercially available, this compound can be synthesized for research purposes. A common and efficient method involves the monoalkylation of 4,4'-dihydroxybiphenyl.
Rationale: Traditional synthesis methods in boiling methanol can take 16-20 hours with low yields (30-40%) and significant formation of dialkylated by-products, complicating purification.[3][4] A superior method utilizes a phase-transfer-catalyzed reaction in Dimethyl sulfoxide (DMSO) with powdered potassium hydroxide (KOH), which significantly increases the selectivity for monoalkylation and reduces reaction time to approximately 3 hours.[3][4]
Brief Protocol:
-
Dissolve 4,4'-dihydroxybiphenyl and 1-bromobutane in DMSO.
-
Add powdered KOH to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Precipitate the product by adding the reaction mixture to a dilute HCl solution.
-
Filter, wash, and recrystallize the crude product from a suitable solvent (e.g., ethanol) to achieve high purity.
Sample Purity and Handling
Causality: The presence of impurities, even in small amounts, can dramatically alter the phase transition temperatures and even suppress the formation of a liquid crystal phase altogether. Therefore, ensuring the highest possible purity of the this compound sample is paramount.
-
Purity Verification: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to confirm the chemical structure and purity (>99.5%) of the synthesized compound.
-
Storage: Store the purified compound in a desiccator to prevent moisture absorption, as water can interfere with the hydrogen bonding crucial for mesophase formation.
Section 2: Core Experimental Workflow & Protocols
A synergistic approach using both DSC and POM is essential for unambiguous characterization.[5] DSC provides precise quantitative data on transition temperatures and enthalpies, while POM offers qualitative visual confirmation of the phase identity through its characteristic textures.[5][6]
Protocol 1: Phase Transition Analysis via Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[7] It is highly sensitive for detecting the energy changes associated with phase transitions.[8]
Instrumentation & Materials:
-
Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3)
-
Hermetic aluminum pans and lids
-
Crimping press
-
High-purity nitrogen gas for purging
-
Indium standard for calibration
-
Purified this compound sample (typically 3-5 mg)
Step-by-Step Methodology:
-
Instrument Calibration (Trustworthiness): Before sample analysis, perform a temperature and enthalpy calibration of the DSC instrument using a certified indium standard. This ensures the accuracy and reliability of the measured transition temperatures.
-
Sample Preparation:
-
Tare an empty aluminum pan with its lid.
-
Accurately weigh 3-5 mg of the this compound sample directly into the pan.
-
Securely seal the pan using a crimping press. This prevents any loss of sample due to sublimation at elevated temperatures.
-
-
Experimental Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Set the purge gas (Nitrogen) to a flow rate of 50 mL/min to maintain an inert atmosphere and prevent oxidative degradation.[9]
-
-
Thermal Program:
-
Heating Scan 1: Heat the sample from room temperature to a temperature well above the expected clearing point (e.g., 200 °C) at a rate of 10 °C/min. This scan serves to erase the sample's previous thermal history.
-
Cooling Scan: Cool the sample from the isotropic liquid state back to room temperature at a controlled rate of 10 °C/min. Phase transitions are often more clearly observed upon cooling from a disordered state.
-
Heating Scan 2: Heat the sample again at 10 °C/min. The data from this second heating run is typically used for reporting, as it reflects the material's intrinsic properties after a controlled thermal cycle.
-
-
Data Analysis:
-
Analyze the resulting heat flow vs. temperature curve (thermogram).
-
Identify endothermic peaks on heating and exothermic peaks on cooling, which correspond to phase transitions.
-
Determine the peak temperature for the crystal-to-nematic (T_CN) transition and the nematic-to-isotropic (T_NI), also known as the clearing point.
-
Integrate the area under the peaks to calculate the enthalpy of transition (ΔH).
-
Data Presentation:
| Transition | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH, J/g) |
| 2nd Heating | |||
| Crystal → Nematic | Data | Data | Data |
| Nematic → Isotropic | Data | Data | Data |
| Cooling | |||
| Isotropic → Nematic | Data | Data | Data |
| Nematic → Crystal | Data | Data | Data |
| Table 1: Example data table for summarizing DSC results. |
Protocol 2: Optical Texture Identification via Polarized Optical Microscopy (POM)
POM is the primary technique for visually identifying liquid crystal phases.[5] The birefringence of the nematic phase, arising from its orientational order, results in characteristic textures when viewed between two crossed polarizers.[6]
Instrumentation & Materials:
-
Polarizing optical microscope with a rotating stage
-
Hot stage with a programmable temperature controller (e.g., Linkam THMS600)
-
Clean glass microscope slides and cover slips
-
Purified this compound sample
Step-by-Step Methodology:
-
Sample Preparation:
-
Place a small amount (a few micrograms) of the crystalline sample onto a clean microscope slide.
-
Place the slide on the hot stage and heat it until the sample melts into its isotropic liquid phase. This ensures the material is in a uniform, disordered state.
-
Carefully place a cover slip over the molten droplet to create a thin film. The capillary action will spread the liquid.
-
-
Microscope Setup:
-
Position the slide on the microscope stage.
-
Set the polarizers to a crossed position (90° relative to each other). In this configuration, an isotropic liquid will appear completely dark (extinguished).
-
-
Thermal Observation:
-
Controlled Cooling (Causality): Slowly cool the sample from the isotropic phase at a rate of 1-2 °C/min. This slow cooling is critical to allow for the formation of well-defined LC textures.
-
Phase Transition Observation: As the sample cools through the clearing point (T_NI), small birefringent domains will nucleate and grow from the dark isotropic liquid. This is the visual confirmation of the transition into the nematic phase.
-
Texture Identification: Observe the texture that forms. The nematic phase is typically characterized by either a Schlieren texture , featuring dark brushes terminating at point defects, or a threaded (marble) texture .[5]
-
Further Cooling: Continue cooling to observe the crystallization of the material from the nematic phase.
-
-
Verification:
-
Rotate the microscope stage. In the nematic phase, the birefringent domains will change brightness, confirming the anisotropic nature of the sample.
-
Gently apply pressure to the cover slip with tweezers. The liquid-like nature of the nematic phase will be evident as the textures flow and deform easily before returning to their equilibrium state. This distinguishes it from a solid crystalline phase.
-
Section 3: Advanced Characterization (Optional)
For a more in-depth understanding of the molecular ordering, spectroscopic techniques can be employed.
Order Parameter via Polarized FTIR Spectroscopy
The degree of molecular alignment in the nematic phase is quantified by the order parameter, S. Polarized Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for this measurement.[10]
Rationale: The absorption of polarized infrared light depends on the orientation of specific molecular vibrations relative to the polarization direction. By measuring the dichroic ratio—the ratio of absorbance parallel and perpendicular to the nematic director—of a well-defined vibrational mode (like the C=C stretching of the biphenyl core), the order parameter can be calculated.[11] This provides quantitative data on how well the molecules are aligned within the nematic phase as a function of temperature.
Section 4: Workflow Visualization
The logical flow of the experimental characterization process is crucial for obtaining comprehensive and reliable results.
Figure 1: Comprehensive workflow for the characterization of this compound.
Conclusion
This application note outlines a robust and validated workflow for the thermal and optical characterization of this compound. By systematically employing Differential Scanning Calorimetry and Polarized Optical Microscopy, researchers can accurately determine phase transition temperatures, confirm the presence of a nematic phase, and identify its characteristic textures. Adherence to these protocols, particularly regarding sample purity and controlled thermal cycling, will ensure reproducible and reliable results, paving the way for the exploration of this compound in novel liquid crystal applications.
References
-
Dierking, I. (2021). Liquid crystal textures: an overview. Liquid Crystals, 48(13), 1835-1863. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxybiphenyl. PubChem Compound Database. [Link]
-
Fahner, J., et al. (2015). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (101), e52878. [Link]
-
Akiyama, H., & Kogo, K. (2001). Determination of the order parameters of nematic liquid crystals by infrared spectroscopy. Journal of the Korean Physical Society, 39, 94-97. [Link]
-
Orzeszko, A., & Fabiańska, I. (2002). An efficient, facile, and fast synthesis of 4-alkoxy-4′-hydroxybiphenyls. Synthetic Communications, 32(22), 3425-3429. [Link]
-
IEEE Xplore. (2023). Characterization of Nematic Liquid Crystal Dielectric Properties Using Complementary FSSs Featuring Electrically Small Cell Gaps Across a Wide Sub-THz Range. [Link]
-
Chemistry LibreTexts. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]
-
ResearchGate. (n.d.). Schematic representation of the experimental setup of a nematic liquid crystal... [Link]
-
Kresse, H., et al. (1995). FTIR spectroscopic determination of quadrupolar order parameters in smectic C phases. Liquid Crystals, 18(4), 627-632. [Link]
-
Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). [Link]
-
University of Hamburg. (n.d.). Liquid Crystal Phases. [Link]
-
METTLER TOLEDO. (2012). Differential Scanning Calorimetry (DSC) – Online Training Course. YouTube. [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. [Link]
-
Lee, J.-H., et al. (2001). Determination of the Order Parameters of Nematic Liquid Crystals by Infrared Spectroscopy. Journal of the Korean Physical Society, 39, 94-97. [Link]
Sources
- 1. ipme.ru [ipme.ru]
- 2. webs.ucm.es [webs.ucm.es]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. jkps.or.kr [jkps.or.kr]
Troubleshooting & Optimization
Technical Guide: Increasing Purity of Synthesized 4-Butoxy-4'-hydroxybiphenyl
Executive Summary
4-Butoxy-4'-hydroxybiphenyl (CAS: 108177-64-6) is a critical mesogenic core used in the synthesis of liquid crystals and anisotropic polymers.[1] Its purity is paramount; even trace impurities (0.1%) can drastically depress phase transition temperatures (clearing points) and destabilize liquid crystalline phases.[1]
This guide addresses the common challenges in synthesizing this asymmetric ether from the symmetric precursor, 4,4'-biphenol. The core difficulty lies in breaking symmetry: preventing the formation of the di-substituted byproduct (4,4'-dibutoxybiphenyl) while driving the conversion of the starting material.
Troubleshooting & Optimization (Q&A)
Category A: Reaction Optimization (Synthesis)[1]
Q1: I am consistently getting >15% of the di-substituted byproduct (4,4'-dibutoxybiphenyl). How can I favor the mono-ether? A: This is a classic statistical distribution problem in Williamson ether synthesis.
-
Stoichiometry: Never use a 1:1 equivalent of alkyl halide to bisphenol. You must use a deficiency of the alkylating agent (e.g., 0.7 to 0.8 equivalents of 1-bromobutane relative to 4,4'-biphenol).[1] This leaves unreacted starting material (which is easy to remove via base extraction) rather than generating the di-substituted impurity (which is chemically similar to your product and hard to separate).[1]
-
Base Selection: Switch from strong bases (NaH) to weaker, heterogeneous bases like Potassium Carbonate (K₂CO₃) in acetone or acetonitrile.[1] The lower basicity ensures that the second deprotonation (of the mono-ether) is kinetically slower than the first.[1]
Q2: My reaction mixture turns dark brown/black. Is this affecting purity? A: Yes, this indicates oxidation of the phenolate anions to quinones.[1]
-
Inert Atmosphere: Biphenols are electron-rich and prone to oxidation under basic conditions.[1] Rigorous Nitrogen or Argon sparging of solvents before adding the base is mandatory.[1]
-
Antioxidants: Adding a trace amount of sodium dithionite or sodium borohydride during the workup can reduce colored quinones back to phenols, which are then removed in the crystallization step.[1]
Category B: Purification & Work-up[1]
Q3: How do I efficiently separate the unreacted 4,4'-biphenol starting material? A: Leverage the pKa difference and solubility profiles. 4,4'-Biphenol is highly polar and significantly more acidic than the mono-ether.[1]
-
The "pH Switch" Wash: After the reaction, strip the organic solvent and redissolve the solid in a hydrophobic solvent (Toluene or Ethyl Acetate).[1] Wash this organic layer with warm water .[1] The unreacted 4,4'-biphenol is sparingly soluble in organics but slightly soluble in hot water.[1]
-
Alkaline Extraction (Critical Step): For rigorous purification, wash the organic phase with very dilute NaOH (0.1 M) .[1]
Q4: Recrystallization is yielding an "oily" solid.[1] What solvent system should I use? A: Oiling out occurs when the impurity profile depresses the melting point below the solvent's boiling point.[1]
-
Recommended Solvent: Ethanol/Water (9:1 v/v) or Toluene/Heptane .[1]
-
Protocol: Dissolve the crude solid in the minimum amount of boiling ethanol. Add hot water dropwise until persistent turbidity is observed. Reheat to clear the solution, then let it cool very slowly to room temperature without agitation. Rapid cooling traps the butyl bromide impurities in the lattice.[1]
Experimental Protocols
Protocol A: Statistical Mono-Alkylation (Optimized)
Target: Minimizing di-substitution via stoichiometric control.[1]
-
Setup: A 3-neck flask equipped with a reflux condenser, N₂ inlet, and mechanical stirrer.
-
Reagents:
-
Procedure:
-
Dissolve 4,4'-biphenol in acetone under N₂.[1] Add K₂CO₃.
-
Heat to reflux for 30 mins to ensure deprotonation.
-
Add 1-Bromobutane dropwise over 1 hour.[1]
-
Reflux for 12–16 hours.[1] Monitor by TLC (Hexane/EtOAc 7:3).[1]
-
Workup: Filter off inorganic salts (KBr, excess K₂CO₃) while hot. Evaporate solvent.[1][2][3]
-
Protocol B: Purification Logic
Target: Separation of Mono-ether from Di-ether and SM.[1]
| Impurity | Chemical Nature | Removal Strategy |
| 4,4'-Biphenol (SM) | Highly Polar, Acidic (Bis-phenol) | Aqueous Base Wash: Soluble in 0.5M NaOH or hot water.[1] Insoluble in Toluene. |
| 4,4'-Dibutoxybiphenyl | Non-polar, Neutral | Recrystallization: Remains in the mother liquor (filtrate) of Ethanol/Water systems.[1] |
| Inorganic Salts | Ionic | Filtration: Remove before solvent evaporation.[1] |
Visualizations
Diagram 1: Purification Decision Tree
This logic flow illustrates how to separate the three distinct species in the crude mixture based on acidity and polarity.[1]
Caption: Separation logic relying on the acidity difference between the bis-phenol starting material and the mono-phenol product.[1]
Diagram 2: Reaction Pathways & Impurity Formation
Understanding the competitive kinetics is key to preventing over-alkylation.[1]
Caption: Kinetic pathway showing how stoichiometry and base strength influence the ratio of Mono- vs Di-substituted products.
References
-
Synthesis of this compound (General Mono-alkylation logic)
-
Purification & Solubility Data
-
Recrystallization Techniques
-
Impurity Management in Crystallization
Sources
- 1. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-393001) | 108177-64-6 [evitachem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN106187715A - A kind of synthetic method of 4 butoxy phenol - Google Patents [patents.google.com]
catalyst selection for efficient synthesis of substituted biphenyls
Technical Support Center: Efficient Synthesis of Substituted Biphenyls
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Catalyst & Ligand Selection for Suzuki-Miyaura Cross-Coupling
Mission Statement
Welcome to the Advanced Catalysis Support Center. This guide is not a textbook; it is a troubleshooting engine designed for medicinal chemists and process engineers facing "wall-hitting" moments in biphenyl synthesis. We move beyond standard conditions to address the three primary failure modes in cross-coupling: Steric Impedance , Electronic Deactivation , and Protodeboronation .
Module 1: Strategic Catalyst Selection Logic
The "standard" tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] protocol fails when substrates possess ortho-substitution or electron-poor electrophiles. Modern selection relies on balancing the Cone Angle (steric bulk to force reductive elimination) and Electron Donating capability (to facilitate oxidative addition).
Ligand Decision Matrix
Use this logic flow to select the starting catalyst system based on your specific substrate limitations.
Figure 1: Decision tree for ligand selection based on steric and electronic parameters of the coupling partners.
Comparative Ligand Data
Do not default to PPh₃. Select ligands based on the specific activation energy required for your rate-limiting step.
| Ligand Class | Specific Ligand | Key Feature | Best Application | Limitation |
| Dialkylbiaryl Phosphine | SPhos | High electron density; air stable. | Universal baseline for ortho-substituted biphenyls. | Can be difficult to remove during workup. |
| Dialkylbiaryl Phosphine | XPhos | Extreme bulk; boosts oxidative addition. | Unactivated Aryl Chlorides & Tosylates. | Large cone angle may hinder transmetallation in very crowded systems. |
| NHC (Carbene) | PEPPSI-IPr | Strong | Tetra-ortho-substituted biphenyls; highly deactivated systems. | Requires strict activation protocols (often heat). |
| Bidentate | dppf | Large bite angle. | Preventing dehalogenation side-reactions; base-sensitive substrates. | Poor for sterically hindered coupling. |
Module 2: Troubleshooting & FAQs
This section addresses specific failure modes encountered in the lab.
Q1: My reaction turns black (Pd precipitation) within 30 minutes, and conversion stops. Why?
Diagnosis: "Pd Black" formation indicates the catalyst is aggregating into inactive nanoparticles faster than it can re-enter the catalytic cycle. This is usually due to under-ligation (insufficient ligand to stabilize Pd(0)). Corrective Action:
-
Switch to Precatalysts: Stop using Pd(OAc)₂ + Ligand. Use defined precatalysts like XPhos Pd G4 or SPhos Pd G3 . These guarantee a 1:1 Pd:Ligand ratio upon activation.
-
Increase Ligand Loading: If generating in situ, increase the Ligand:Pd ratio from 2:1 to 4:1.
-
Lower Temperature: High heat accelerates aggregation. Drop temperature by 20°C and extend reaction time.
Q2: I am seeing the "Protodeboronation" byproduct (Ar-H) instead of the coupled product.
Diagnosis: The boronic acid is hydrolyzing before it can transmetallate. This is common with electron-poor boronic acids (e.g., 2,6-difluorophenylboronic acid) or heterocyclic boronates. Corrective Action:
-
Base Switch: Carbonate bases (K₂CO₃) in aqueous media promote this pathway. Switch to anhydrous conditions using CsF or K₃PO₄ in Dioxane.
-
Slow Release: Use MIDA Boronates or Potassium Trifluoroborates . These release the active boronic acid species slowly, keeping the standing concentration low and minimizing decomposition [1].
-
Add CuCl: For extreme cases, adding stoichiometric CuCl (1.0 equiv) can facilitate transmetallation over protonation.
Q3: I need to synthesize a tetra-ortho-substituted biphenyl (e.g., 2,6-dimethyl-Ar + 2,6-dimethyl-Ar). Standard SPhos failed.
Diagnosis: The steric bulk is preventing the transmetallation step. SPhos is bulky, but sometimes not bulky enough or flexible enough to accommodate the transition state. Corrective Action: You require a Pd-NHC system or a specific high-activity phosphine like BIPHEP . See Module 3 for the specific protocol.
Module 3: Advanced Protocol - Synthesis of Tetra-Ortho-Substituted Biphenyls
This protocol utilizes the PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system, which is superior for sterically demanding couplings where phosphines dissociate [2].
Workflow Logic
Figure 2: Experimental workflow for high-steric demand coupling using Pd-NHC catalysts.
Step-by-Step Procedure
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Boronic Acid (1.5 equiv) - Excess required due to potential decomposition.
-
Catalyst: Pd-PEPPSI-IPr (2 mol%)
-
Base: Potassium tert-butoxide (KOtBu) (1.5 equiv) - Strong base required for activation.
-
Solvent: 1,4-Dioxane (Anhydrous)
Protocol:
-
Inert Environment: Flame-dry a reaction vial and cool under a stream of Argon.
-
Solvent Prep: Sparge anhydrous 1,4-dioxane with Argon for at least 30 minutes. Oxygen is the enemy of the active NHC species.
-
Solids Addition: Add Pd-PEPPSI-IPr, Boronic Acid, and KOtBu to the vial inside a glovebox or under a strong Argon counter-flow.
-
Liquid Addition: Add the Aryl Halide (if liquid) and the sparged Dioxane via syringe. Seal the vial with a Teflon-lined crimp cap.
-
Activation: Heat the reaction block to 80°C .
-
Note: The "throw-away" pyridine ligand on the PEPPSI catalyst dissociates at this temperature, creating the active 12-electron species.
-
-
Monitoring: Monitor via LCMS. If conversion stalls at 50%, add a second portion of Boronic Acid (0.5 equiv).
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black/salts. Concentrate and purify via flash chromatography.
References
-
Protodeboronation Mechanisms & Mitigation
-
Pd-NHC for Sterically Hindered Couplings
-
Buchwald Ligand Selection
- Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure
- Source: Journal of the American Chemical Society (Via ACS GCI)
-
URL:[Link]
-
Tetra-ortho-substituted Biaryl Synthesis
Sources
- 1. BJOC - Synthesis of chiral mono(N-heterocyclic carbene) palladium and gold complexes with a 1,1'-biphenyl scaffold and their applications in catalysis [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
reducing solvent waste in 4-Butoxy-4'-hydroxybiphenyl purification
Technical Support Center: Green Purification of 4-Butoxy-4'-hydroxybiphenyl
Overview: The Sustainability Imperative in Biphenyl Purification
Welcome to the Advanced Purification Support Hub. You are likely here because your current purification protocol for This compound is generating excessive solvent waste, suffering from yield losses, or failing to meet "Green Chemistry" standards (specifically Principle 5: Safer Solvents and Auxiliaries).
This molecule—an amphiphilic biphenyl derivative containing both a lipophilic butoxy tail and a hydrophilic phenolic head—presents unique purification challenges. Standard protocols often rely on large volumes of toluene or chlorinated solvents. This guide provides a validated, self-correcting framework to transition toward high-efficiency, low-waste recrystallization using benign solvent systems (Ethanol/Water or Ethyl Acetate/Heptane).
Module 1: Solvent Selection & Substitution Strategy
Q: My current protocol uses Toluene/Hexane. Why is this inefficient, and what is the "Green" alternative?
A: Toluene and Hexane are effective but environmentally burdensome due to toxicity and high volatility (VOCs). For this compound, the "Green" alternative is an Ethanol/Water or Isopropanol (IPA)/Water system.
The Causality:
-
Solubility Logic: The phenolic hydroxyl group forms strong hydrogen bonds with alcohols (Ethanol/IPA), ensuring high solubility at boiling points. The hydrophobic biphenyl core and butoxy chain decrease solubility drastically as the temperature drops or water (anti-solvent) is added.
-
Waste Reduction: Ethanol and water are non-toxic, biodegradable, and can be distilled/recycled easily compared to azeotropic hydrocarbon mixtures.
Comparative Solvent Matrix:
| Parameter | Toluene (Standard) | Ethanol/Water (Green) | Impact |
| Solubility (Hot) | High | High | Comparable dissolution power. |
| Solubility (Cold) | Moderate | Very Low | Ethanol/Water offers better recovery (yield). |
| Toxicity Class | Class 2 (Hazardous) | Class 3 (Low Hazard) | Safer operator environment. |
| Waste Disposal | Incineration required | Biodegradable / Recyclable | significantly lower disposal costs. |
Module 2: Process Optimization (Minimizing Volume)
Q: How do I determine the minimum solvent volume to avoid "Oiling Out"?
A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the anti-solvent (water) is added too quickly or at too high a temperature, causing the solute to precipitate as an oil rather than a crystal.
The Protocol: The "Metastable Zone" Approach To minimize waste, you must operate within the metastable zone—where the solution is supersaturated but not yet precipitating spontaneously without a seed.
-
Dissolution: Dissolve crude this compound in the minimum amount of boiling Ethanol (approx. 3-5 mL per gram).
-
Cooling: Cool the solution to 50°C (do not add water at boiling point).
-
Seeding: Add 0.1% w/w pure seed crystals.
-
Controlled Anti-Solvent Addition: Add warm water dropwise only until a persistent turbidity is observed.
-
Ramping: Cool slowly (10°C/hour) to 0-5°C.
Why this reduces waste: By seeding at 50°C rather than crashing out at 0°C, you grow larger, purer crystals that trap less mother liquor, reducing the need for excessive washing (which generates more waste).
Module 3: The "Mother Liquor Loop" (Recycling)
Q: The mother liquor still contains product. How can I recover it without generating more waste?
A: Do not discard the mother liquor. In a continuous or semi-batch process, the mother liquor (filtrate) is already saturated with the product.
The Recycling Workflow:
-
Evaporation: Remove approx. 20-30% of the solvent volume from the mother liquor via rotary evaporation to re-establish supersaturation.
-
Re-dissolution: Use this concentrated liquor to dissolve the next batch of crude solid.
-
Purge: Only discard the liquor after 3-5 cycles to prevent impurity buildup (e.g., unreacted 4,4'-dihydroxybiphenyl).
Visualizing the Green Workflow
The following diagram illustrates the optimized logic flow for reducing solvent waste, including the decision points for recycling.
Caption: Closed-loop recrystallization workflow emphasizing mother liquor recycling to minimize solvent consumption.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Oiling Out | Anti-solvent (water) added too fast or solution too hot (>60°C). | Reheat to dissolve oil. Cool to 50°C. Add seed crystals before adding more water. |
| Low Yield | Too much solvent used; Product remains in Mother Liquor. | Concentrate mother liquor by 30% and cool again. Check solubility limit of Ethanol/Water ratio. |
| Colored Product | Oxidation of phenolic group (Pink/Brown hue). | Add Activated Carbon (5% w/w) during the hot dissolution step, stir for 10 min, then hot filter. |
| Fine Powder (Hard to Filter) | Cooling rate too fast ("Crash Cooling"). | Re-dissolve and cool slowly (10°C/hour). Slow growth yields large, filterable needles. |
References
-
Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Defines Principle 5: Safer Solvents).
-
PubChem. (n.d.).[1] 4-Hydroxybiphenyl (Compound Summary). National Library of Medicine. (Solubility data foundation).[2]
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Techniques for seeding and metastable zone width).
-
BenchChem. (2025).[3] Comparative Guide to the Synthesis of 4,4'-Dihydroxybiphenyl. (Purification context for biphenyl derivatives).
Sources
optimization of Friedel-Crafts acylation for biphenyl derivatives.
Topic: Optimization & Troubleshooting for Biphenyl Derivatives
Status: Operational | Tier: Level 3 (Senior Application Scientist)
Welcome to the Technical Support Center
Subject: Biphenyl Acylation Optimization Ticket ID: FC-BPH-440 Assigned Specialist: Senior Application Scientist
You are accessing the advanced troubleshooting module for the Friedel-Crafts acylation of biphenyl. Unlike standard benzene substrates, biphenyl presents unique challenges regarding regioselectivity (4- vs. 4,4'-) , solubility , and catalyst complexation .
This guide is structured to address your specific experimental failures. Please select the module below that matches your current issue.
Module 1: Regioselectivity & Stoichiometry Control
Issue: “I cannot control the ratio of mono-acylated (4-acetylbiphenyl) to di-acylated (4,4'-diacetylbiphenyl) product.”
Root Cause Analysis
Biphenyl contains two phenyl rings connected by a single bond. The first acylation typically occurs at the 4-position (para) due to the ortho/para directing nature of the phenyl substituent and steric hindrance at the ortho position.
-
The Trap: While the acyl group is deactivating, the second ring remains relatively nucleophilic. If you use excess reagents or high temperatures, the second ring will react, forming the 4,4'-diacylated product [1, 3].
Optimization Protocol: Stoichiometry Matrix
Use the following table to lock in your desired product.
| Target Product | Biphenyl Equiv.[1][2] | Acyl Chloride Equiv.[1][2][3] | AlCl₃ Equiv. | Temperature | Solvent System |
| 4-Acetylbiphenyl (Mono) | 1.0 | 1.0 - 1.05 | 1.1 - 1.2 | 0°C | DCM (Anhydrous) |
| 4,4'-Diacetylbiphenyl (Di) | 1.0 | > 2.5 | > 3.0 | Reflux (40-80°C) | DCM or DCE |
Expert Insight: For high-purity mono-acylation, use the Perrier Addition Method .
Mix
and Acyl Chloride first in DCM to form the active acylium complex.Filter off any insoluble impurities (if necessary).
Add this solution dropwise to the Biphenyl solution. Why? This keeps the concentration of the active electrophile low relative to the substrate, minimizing di-acylation [3].
Module 2: Catalyst Management & The "Red Oil" Phenomenon
Issue: “My reaction stops at 50% conversion, or the flask contains a viscous sludge that is impossible to stir.”
The "Product Inhibition" Mechanism
Unlike Friedel-Crafts alkylation (which is catalytic), acylation is stoichiometric . The product (a ketone) is a Lewis base.[4] It forms a stable, 1:1 complex with the Lewis acid (
-
Consequence: This removes the catalyst from the cycle.[5] You effectively "consume" 1 equivalent of
just to hold the product. -
The Sludge: This complex often separates as a dense, viscous red/orange oil or precipitate, stopping the stirring mechanism.
Visualizing the Pathway
The following flow diagram illustrates why your reaction might "die" if stoichiometry is incorrect.
Figure 1: The Friedel-Crafts Acylation Pathway.[1][6][7][8][9][10][11] Note the "Dead End" complex which requires hydrolysis to release the final product.
Troubleshooting Steps
-
Increase Solvent Volume: If the sludge stops the stir bar, add more anhydrous DCM. The complex is moderately soluble in DCM but insoluble in non-polar hydrocarbons [2].
-
Use Nitrobenzene (Caution): If solubility is critical, nitrobenzene dissolves the complex, keeping the reaction homogeneous. Warning: High boiling point and toxicity make workup harder.
-
Check Moisture: If the
is turning white/grey and clumping before addition, it is dead. It must be a free-flowing yellow/grey powder.
Module 3: Work-Up & Isolation (The "Emulsion" Fix)
Issue: “I have a thick emulsion during the aqueous wash. I cannot separate the layers.”
The Cause
Quenching
The Validated Work-Up Protocol (SOP-FC-04)
-
Acid Quench (Critical): Do NOT quench with pure water. Pour the reaction mixture slowly into a beaker containing Ice + Conc. HCl .
-
Chemistry: The HCl keeps aluminum species in solution as ionic
or , preventing the formation of the gelatinous hydroxide [2].
-
-
Phase Separation: Transfer to a separatory funnel. The organic layer (DCM) is usually on the bottom.
-
The "Rochelle" Option: If an emulsion persists, add a saturated solution of Potassium Sodium Tartrate (Rochelle Salt). This chelates aluminum ions, breaking the emulsion (standard for hydride reductions, but effective here for stubborn Al-sludge).
-
Filtration: If solid particles remain at the interface, filter the entire biphasic mixture through a Celite pad before separation.
Module 4: Green Optimization (Zeolites)
Issue: “I need to reduce toxic waste and avoid stoichiometric aluminum salts.”
The Modern Solution: H-Beta Zeolites
For industrial scalability and environmental compliance, replace
Advantages:
-
Catalytic: Can be used in sub-stoichiometric amounts.
-
Shape Selectivity: The pore structure of H-Beta strongly favors the linear 4-acetylbiphenyl over the bulkier ortho-isomers or di-acylated products [4, 5].
-
Reusable: Filter and calcine to regenerate.
Zeolite Protocol Summary:
-
Activation: Calcine H-Beta zeolite at 500°C for 4 hours to remove adsorbed water.
-
Reaction: Mix Biphenyl (10 mmol), Acylating agent (Acetic Anhydride is preferred over chloride for zeolites), and Zeolite (0.5g) in Nitrobenzene or solvent-free.
-
Conditions: Requires higher temperatures (
) compared to . -
Workup: Simple filtration of the catalyst.
Summary of Troubleshooting Logic
Figure 2: Rapid Decision Tree for common Friedel-Crafts failure modes.
References
-
BenchChem Technical Support. (2025).[11][12] Optimization of reaction conditions for Friedel-Crafts acylation of biphenyl. BenchChem.[11][12] Link
-
University of Rochester. (n.d.). How To: Manage an Emulsion during Workup. Department of Chemistry. Link
-
Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229-281.[8] Link[8]
-
Boise State University. (n.d.). Zeolite Catalyzed Friedel-Crafts Acylations.[4][13][14][15][16] ScholarWorks. Link
-
Sartori, G., & Maggi, R. (2006).[17] Use of Solid Catalysts in Friedel-Crafts Acylation Reactions.[4][7][13] Chemical Reviews, 106(3), 1077-1104.[17] Link
Sources
- 1. Solved 1. Write the Chemical reaction and the mechanism of | Chegg.com [chegg.com]
- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. chemijournal.com [chemijournal.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
- 17. eurekaselect.com [eurekaselect.com]
Validation & Comparative
confirming the structure of 4-Butoxy-4'-hydroxybiphenyl with 2D NMR
Publish Comparison Guide: Structural Confirmation of 4-Butoxy-4'-hydroxybiphenyl via 2D NMR
Executive Summary
Confirming the regiochemistry of asymmetrically substituted biphenyls, such as This compound , presents a specific analytical challenge. While Mass Spectrometry (MS) confirms the molecular formula (
This guide compares the standard 1D NMR approach against an integrated 2D NMR workflow (HSQC/HMBC/COSY) . We demonstrate that while 1D NMR is prone to signal overlap and ambiguity in the aromatic region, 2D NMR provides a self-validating, definitive structural assignment by utilizing the butoxy tail as a "molecular anchor" to trace connectivity.
Comparative Analysis: Performance of Structural Confirmation Methods
The following table evaluates the primary methods for characterizing this compound, highlighting why 2D NMR is the optimal balance of speed and certainty.
| Feature | Method A: 1D NMR ( | Method B: Integrated 2D NMR | Method C: Mass Spectrometry (HRMS) | Method D: X-Ray Crystallography |
| Primary Output | Functional group ID, integration. | Atom-to-atom connectivity, through-bond correlations. | Molecular formula, fragmentation pattern.[1][2][3] | 3D spatial arrangement, absolute structure. |
| Resolution of Rings | Low. Aromatic signals (6.9–7.6 ppm) often overlap; AA'BB' patterns indistinguishable. | High. Disperses overlapping proton signals into a second dimension (Carbon chemical shift). | None. Cannot distinguish between 4,4'- and 3,4'-isomers easily. | Ultimate. Resolves all atoms. |
| Sample Requirement | ~5-10 mg | ~10-20 mg (for high-quality HMBC) | < 1 mg | Single crystal (difficult to grow). |
| Structural Confidence | 80% (Inferred based on symmetry). | 99% (Directly observed connectivity). | 50% (Formula confirmed, isomer unknown). | 100% |
| Time to Result | 10 Minutes | 2-4 Hours | 30 Minutes | Days to Weeks |
Verdict: For routine structural confirmation in drug development or materials science (e.g., liquid crystals), 2D NMR is the superior choice , offering near-absolute certainty without the burden of crystal growth.
Technical Deep Dive: The Connectivity Challenge
The Molecule
-
Core: Biphenyl (
). -
Substituents: A Butoxy chain (
) on Ring A and a Hydroxyl group ( ) on Ring B. -
Symmetry: Both rings are para-substituted, creating two distinct AA'BB' spin systems.
The Problem: Aromatic Ambiguity
In a 1D
-
Ring A (Butoxy): Protons ortho to oxygen are shielded (~6.95 ppm). Protons meta to oxygen are deshielded (~7.45 ppm).
-
Ring B (Hydroxy): Protons ortho to oxygen are shielded (~6.88 ppm). Protons meta to oxygen are deshielded (~7.40 ppm).
The Conflict: The chemical shift differences between Ring A and Ring B protons are often
The Solution: The "Anchor" Strategy
We utilize the Butoxy chain as an unambiguous entry point.
-
Anchor: The
triplet (~4.0 ppm) is distinct. -
Bridge: HMBC (Heteronuclear Multiple Bond Correlation) links the
protons to the quaternary Carbon (C4) of Ring A. -
Differentiation: Once C4 is identified, the protons attached to Ring A are assigned via HMBC/HSQC. The remaining aromatic signals must belong to Ring B.
Experimental Protocol
Step 1: Sample Preparation
-
Solvent: DMSO-d6 is recommended over
.-
Reasoning: DMSO minimizes signal overlap in the aromatic region and, crucially, slows the exchange of the phenolic
proton, often allowing it to be seen as a sharp singlet or broad peak around 9.0-9.5 ppm. This provides a second "anchor" for Ring B.
-
-
Concentration: Dissolve 15–20 mg of sample in 0.6 mL of solvent. Filter to remove particulates that degrade shimming.
Step 2: Acquisition Parameters (600 MHz equivalent)
-
Temperature: 298 K (25°C).
-
Experiments:
-
1H ZG: Spectral width 12 ppm, 16 scans.
-
COSY (Correlation Spectroscopy): 2048 x 256 matrix.
-
HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (distinguishes
from ). 1024 x 256 matrix.[4] -
HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling (
Hz). 2048 x 256 matrix.
-
Data Interpretation & Logic Flow
The following logic gate confirms the structure.
Phase 1: The Aliphatic Chain (The Anchor)
-
Observation: In the 1H spectrum, identify the triplet at
4.0 ppm. -
Assignment: This is the
-methylene of the butoxy group ( ). -
Validation: COSY correlations trace the chain:
(methyl).
Phase 2: Connecting Chain to Ring A
-
Experiment: HMBC .
-
Logic: Look for a strong correlation from the
protons ( 4.0) to an aromatic carbon.[3][5] -
Result: A correlation peak at
ppm.[6][7]
Phase 3: Assigning Ring A Protons
-
Experiment: HMBC .
-
Logic: The identified C4 (158 ppm) will show 3-bond correlations (
) to the meta protons (relative to the butoxy group, which are ortho to the carbon). -
Result: Correlations to the aromatic doublet at
ppm. -
Assignment: These are protons H3/H5 of Ring A.
-
COSY Step: The H3/H5 doublet couples to the H2/H6 doublet (
ppm). -
Status: Ring A is now fully assigned.
Phase 4: Assigning Ring B (The Hydroxy Ring)
-
Logic: The remaining unassigned aromatic signals (
and ) belong to Ring B. -
Validation (If OH is visible): The phenolic proton (
ppm in DMSO) will show HMBC correlations to C4' (~156 ppm), C3'/C5' (~116 ppm), and C2'/C6' (~128 ppm).
Visualization: Structural Confirmation Workflow
The following diagram illustrates the logical pathway from sample preparation to final structural confirmation.
Caption: Figure 1. Decision logic for assigning this compound using the "Anchor" strategy.
Connectivity Map
This diagram details the specific atom-to-atom correlations observed in the HMBC experiment.
Caption: Figure 2. HMBC and COSY connectivity map. Green arrows indicate key long-range heteronuclear correlations.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of this compound. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition.[8] John Wiley & Sons.[8][9][10] (Standard text for NMR assignment logic).
-
PubChem. Compound Summary: this compound (CAS 6842-78-0). [Link][8]
-
Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source on HMBC/HSQC interpretation). [Link]
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- 5. orgchemboulder.com [orgchemboulder.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. mdpi.com [mdpi.com]
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- 9. 4-(4'-Hydroxyphenoxy)biphenyl | C18H14O2 | CID 10563426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Reproducibility of 4-Butoxy-4'-hydroxybiphenyl Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the consistent, reproducible synthesis of intermediate compounds is paramount. 4-Butoxy-4'-hydroxybiphenyl is a key building block in the development of liquid crystals and is a significant impurity and metabolite of certain pharmaceutical compounds. Its reliable synthesis is, therefore, a critical step in many research and development pipelines. This guide provides an in-depth comparison of synthetic methodologies, focusing on the validation of reproducibility through experimental data and procedural rationale.
Part 1: The Predominant Route: Williamson Ether Synthesis
The most common and direct approach to synthesizing this compound is the Williamson ether synthesis.[1][2] This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[2][3] In this specific application, the synthesis proceeds by the mono-alkylation of 4,4'-dihydroxybiphenyl with a butyl halide.
Causality Behind Experimental Choices:
The core principle of this synthesis is the selective reaction of one of the two hydroxyl groups on the 4,4'-dihydroxybiphenyl scaffold. To achieve mono-alkylation over di-alkylation, the stoichiometry of the reagents is critical. By using a slight excess of the dihydroxybiphenyl starting material or carefully controlling the amount of base and alkylating agent, the probability of the second hydroxyl group reacting is minimized. The choice of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is essential to fully deprotonate the phenolic hydroxyl group, forming the highly nucleophilic phenoxide ion required for the SN2 attack.[4] The selection of a primary alkyl halide, like 1-bromobutane, is crucial as secondary and tertiary halides are more prone to competing elimination reactions, which would reduce the yield of the desired ether product.[1][3] Polar aprotic solvents, such as dimethylformamide (DMF) or acetone, are typically employed to dissolve the reactants and facilitate the SN2 mechanism.[5]
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for the synthesis of this compound via Williamson Ether Synthesis.
Detailed Protocol: Williamson Ether Synthesis of this compound
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4'-dihydroxybiphenyl (10.0 g, 53.7 mmol), potassium carbonate (8.2 g, 59.1 mmol), and 150 mL of acetone.
-
Addition of Alkylating Agent: While stirring, add 1-bromobutane (5.8 mL, 53.7 mmol) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 18 hours. The reaction progress should be monitored by TLC, observing the consumption of the starting material.
-
Workup: After cooling to room temperature, filter the solid potassium carbonate and wash with acetone. The filtrate is then concentrated under reduced pressure.
-
Extraction: The residue is dissolved in ethyl acetate (100 mL) and washed with water (3 x 50 mL) and brine (1 x 50 mL). The organic layer is dried over anhydrous sodium sulfate.[6]
-
Purification: The solvent is removed by rotary evaporation to yield the crude product. This is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a white solid.
-
Characterization: The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
Validation of Reproducibility: Williamson Ether Synthesis
The reproducibility of this method is generally high, with reported yields often in the range of 50-95% in laboratory settings.[2] However, several factors can influence the consistency of the results.
| Parameter | Target Range | Impact on Reproducibility | Troubleshooting |
| Purity of Starting Materials | >98% | Impurities can lead to side reactions and lower yields. | Use high-purity, anhydrous reagents and solvents. |
| Base Stoichiometry | 1.0 - 1.2 equivalents | Insufficient base leads to incomplete reaction; excess can promote side reactions. | Accurately weigh and add the base. |
| Reaction Temperature | 50-100°C[7] | Inconsistent heating can lead to variable reaction rates and yields. | Use a stable heating mantle with a temperature controller. |
| Reaction Time | 12-24 hours | Shorter times may result in incomplete conversion.[2] | Monitor the reaction by TLC to ensure completion. |
Common Challenges:
-
Formation of 4,4'-Dibutoxybiphenyl: This occurs if both hydroxyl groups react. It can be minimized by careful control of stoichiometry.
-
Incomplete Reaction: Often due to impure reagents, insufficient base, or low reaction temperature.
-
Elimination Side Reactions: While less common with primary alkyl halides, high temperatures can favor elimination.[5]
Part 2: An Alternative Approach: Multi-step Synthesis with Protective Groups
An alternative strategy involves protecting one of the hydroxyl groups of a precursor, performing the etherification, and then deprotecting to yield the final product. While longer, this method can offer greater control and potentially higher purity. A common precursor is 4-hydroxybiphenyl, which can be protected, functionalized, and then the protecting group removed.[8]
Causality Behind Experimental Choices:
This method is chosen when selectivity is a major concern and the starting materials are readily available. The use of a protecting group, such as an acetyl group, allows for the specific alkylation of the unprotected hydroxyl group.[9] The choice of protecting group is critical; it must be stable under the conditions of the subsequent reaction and easily removable without affecting the rest of the molecule.
Experimental Workflow: Protective Group Strategy
Caption: Multi-step synthesis of this compound using a protective group strategy.
Comparative Analysis of Synthetic Routes
| Feature | Method A: Williamson Ether Synthesis | Method B: Protective Group Strategy |
| Number of Steps | 1 | 3 |
| Typical Overall Yield | 60-85% | 50-70% |
| Purity Control | Moderate (relies on stoichiometry) | High (chemoselective) |
| Atom Economy | Higher | Lower |
| Time Efficiency | Higher | Lower |
| Cost of Reagents | Generally lower | Higher (due to protecting group reagents) |
Part 3: Analytical Validation and Ensuring Reproducibility
Regardless of the synthetic route, rigorous analytical validation is non-negotiable for ensuring reproducibility.[10]
-
Chromatography (HPLC, GC): High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final product. A validated HPLC method should demonstrate a sharp, symmetrical peak for the target compound, with baseline separation from any impurities or starting materials. Gas Chromatography (GC) can also be used, particularly for checking the presence of volatile impurities.[11]
-
Spectroscopy (NMR, MS):
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy confirms the chemical structure of the synthesized compound. The spectra should be clean, with all peaks correctly assigned to the protons and carbons of this compound.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
-
Physical Characterization: The melting point of the purified solid should be sharp and consistent with literature values.[12]
To establish a truly reproducible process, it is recommended to perform multiple runs of the synthesis and analyze the results statistically. The mean yield, standard deviation, and purity levels across these runs will provide a quantitative measure of the method's robustness.
Conclusion
For the synthesis of this compound, the direct Williamson ether synthesis is often the more efficient and cost-effective method. Its reproducibility is high, provided that key parameters such as reagent stoichiometry, purity, and reaction conditions are strictly controlled. The multi-step protective group strategy, while more laborious, offers superior control over selectivity and may be preferable when extremely high purity is required from the outset.
Ultimately, the choice of method will depend on the specific requirements of the research or development program, including scale, purity specifications, and available resources. For any chosen method, a comprehensive validation plan incorporating multiple runs and rigorous analytical characterization is essential to guarantee a reproducible and reliable synthesis.
References
- CN111606784A - Synthetic method of 4, 4' -dihydroxybiphenyl.
- USRE33779E - Preparation process of 4,4-dihydroxybiphenyl.
-
Synthesis of 4,4'-dihydroxybiphenyl. PrepChem.com. [Link]
-
Williamson ether synthesis – Knowledge and References. Taylor & Francis Online. [https://www.tandfonline.com/doi/full/10.1080/17518253.2021.19562 Williamsonether%20synthesis]([Link] Williamsonether%20synthesis)
-
Williamson ether synthesis. Wikipedia. [Link]
- US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl.
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses Procedure. [Link]
-
Method for synthesizing 4-butoxyphenol (2016) | Liu Hao. SciSpace. [Link]
- US5847234A - Process for the preparation of 4-hydroxybiphenyl.
-
4-Hydroxybiphenyl | C12H10O | CID 7103. PubChem. [Link]
-
Analytical Methods. Royal Society of Chemistry. [Link]
-
Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Future Science. [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. [Link]
-
What Are The Limitations Of Williamson Ether Synthesis? Chemistry For Everyone (YouTube). [Link]
-
Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. ResearchGate. [Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
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- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl - Google Patents [patents.google.com]
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- 10. documents.thermofisher.com [documents.thermofisher.com]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Butoxy-4'-hydroxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 4-Butoxy-4'-hydroxybiphenyl, a biphenyl derivative. While specific regulations may vary, the principles outlined here are grounded in established safety practices for similar chemical compounds and are designed to ensure the protection of personnel and the environment.
I. Understanding the Hazard Profile
Key Anticipated Hazards:
-
Skin and Eye Irritation: Biphenyl compounds are known to cause skin and eye irritation.[1][2][3][4]
-
Aquatic Toxicity: Many biphenyl derivatives are toxic to aquatic life with long-lasting effects.[1]
-
Inhalation and Ingestion Risks: Inhalation of dust or mists and accidental ingestion can be harmful.[2][3][5]
| Hazard Classification (Anticipated) | GHS Category (Based on Analogs) | Precautionary Statement Reference |
| Skin Corrosion/Irritation | Category 2 | P264, P280[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | P280, P305+P351+P338[1][2][4] |
| Hazardous to the Aquatic Environment (Long-term) | Category 2 | P273[1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Potential) | P260, P270, P271[2] |
II. Personal Protective Equipment (PPE) and Spill Management
Proper PPE is the first line of defense against chemical exposure. When handling this compound for disposal, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If handling fine powders or creating aerosols, a NIOSH/MSHA approved respirator is recommended.[3]
In the event of a spill, immediately evacuate the area if the spill is large or if you are unsure of the hazards. For small spills, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2][3][6] Ensure the area is well-ventilated.[2][6]
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials like gloves and weighing paper, as hazardous chemical waste.[6]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[6]
2. Containerization and Labeling:
-
Place waste this compound in a clearly labeled, sealed, and chemically compatible container.[2][6]
-
The label should include the full chemical name ("this compound"), the quantity, and relevant hazard warnings (e.g., "Irritant," "Harmful," "Environmental Hazard").[6]
3. Consultation and Professional Disposal:
-
The most critical step is to consult your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6]
-
The recommended method of disposal for similar compounds is controlled incineration at a licensed chemical destruction plant.[1] This ensures the complete destruction of the compound, minimizing environmental impact.
-
Landfilling is generally not recommended for this class of compounds due to their potential persistence and aquatic toxicity.[7]
4. Contaminated Packaging:
-
Empty containers should be triple-rinsed with a suitable solvent.[1] The rinsate should be collected and disposed of as hazardous waste.
-
After proper decontamination, the container can be offered for recycling or reconditioning.[1]
IV. Regulatory Framework
While this compound may not be explicitly listed under major regulations like the Resource Conservation and Recovery Act (RCRA) or the Toxic Substances Control Act (TSCA), waste generators are responsible for determining if a substance is classified as hazardous waste in their jurisdiction.[6] The regulations for Polychlorinated Biphenyls (PCBs) under TSCA are particularly stringent, often requiring incineration for disposal.[8][9] While not a PCB, the structural similarity to biphenyls suggests that a cautious approach to disposal, in line with regulations for similar hazardous materials, is warranted.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
